molecular formula C7H14N2O2 B13985541 Allyl (3-aminopropyl)carbamate

Allyl (3-aminopropyl)carbamate

Cat. No.: B13985541
M. Wt: 158.20 g/mol
InChI Key: CYNLFDUVNBBRKU-UHFFFAOYSA-N
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Description

Allyl (3-aminopropyl)carbamate is a useful research compound. Its molecular formula is C7H14N2O2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality Allyl (3-aminopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allyl (3-aminopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl N-(3-aminopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-6-11-7(10)9-5-3-4-8/h2H,1,3-6,8H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNLFDUVNBBRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular Structure and Reactivity of Allyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthetic Applications

Abstract

Allyl (3-aminopropyl)carbamate (CAS: 503817-47-8), often referred to as


-Alloc-1,3-diaminopropane , serves as a critical bifunctional building block in medicinal chemistry and linker design. Its utility stems from the orthogonality between its reactive primary amine and the allyl carbamate (Alloc) protecting group. This guide provides an in-depth analysis of its molecular architecture, synthesis, and reactivity profile, specifically tailored for applications in antibody-drug conjugates (ADCs), PROTACs, and solid-phase peptide synthesis (SPPS).
Molecular Architecture & Physicochemical Properties

The molecule consists of a propyl spacer terminating in a primary amine on one end and an allyl carbamate (Alloc) moiety on the other. This structure allows for the selective derivatization of the amine while retaining the Alloc group for later deprotection under mild, neutral conditions using palladium catalysis.

Structural Breakdown
  • Alloc Group (

    
    ):  A protecting group stable to acidic (TFA, HCl) and basic (piperidine) conditions used in Boc and Fmoc chemistries, respectively. It is cleaved via 
    
    
    
    -allyl palladium complexes.
  • Propyl Linker (

    
    ):  A flexible C3 spacer that minimizes steric clash between the coupled payload and the scaffold.
    
  • Primary Amine (

    
    ):  A nucleophilic handle (
    
    
    
    ) ready for acylation, alkylation, or reductive amination.
Physicochemical Data
PropertyValueNotes
IUPAC Name Allyl (3-aminopropyl)carbamateAlso: Prop-2-enyl N-(3-aminopropyl)carbamate
CAS Number 503817-47-8
Molecular Formula

Molecular Weight 158.20 g/mol
Physical State Liquid / Low-melting solidHygroscopic as a free base; often stored as HCl salt.
LogP ~0.3Hydrophilic due to the free amine.
pKa (Amine) ~10.5Typical for primary aliphatic amines.
pKa (Carbamate) >15Non-basic, non-nucleophilic under standard conditions.
Synthetic Routes

The synthesis of Allyl (3-aminopropyl)carbamate requires the desymmetrization of 1,3-diaminopropane. To prevent the formation of the bis-Alloc byproduct, a large excess of the diamine is employed.

Optimized Mono-Protection Protocol

The reaction utilizes Allyl chloroformate (Alloc-Cl) added slowly to an excess of 1,3-diaminopropane .

Synthesis Diamine 1,3-Diaminopropane (Excess, 5-10 equiv) Intermediate Tetrahedral Intermediate Diamine->Intermediate Nucleophilic Attack (DCM/0°C) AllocCl Allyl Chloroformate (Alloc-Cl) AllocCl->Intermediate Product Allyl (3-aminopropyl)carbamate (Mono-protected) Intermediate->Product - HCl Byproduct Bis-Alloc Byproduct Product->Byproduct Over-reaction (Minimized by excess diamine)

Figure 1: Synthetic pathway for the mono-protection of 1,3-diaminopropane using Alloc-Cl.

Key Mechanistic Insight: The statistical probability of the second amine reacting is minimized by maintaining a high concentration of unreacted diamine. The resulting HCl is scavenged by the excess diamine, precipitating as 1,3-diaminopropane dihydrochloride, which can be filtered off.

Reactivity Profile & Orthogonality

The value of this molecule lies in its orthogonal reactivity . It allows for three distinct chemical workflows:

A. Amine Reactivity (Nucleophilic)

The free primary amine is the active site for conjugation.

  • Amide Coupling: Reacts with NHS-esters or carboxylic acids (using HATU/EDC) to form stable amide bonds.

  • Reductive Amination: Reacts with aldehydes/ketones to form secondary amines.

  • Isocyanate/Isothiocyanate Reaction: Forms ureas or thioureas.

B. Alloc Deprotection (Palladium-Catalyzed)

The Alloc group is cleaved using a


 catalyst. This is crucial for peptides or sensitive drug payloads that cannot withstand the harsh acids (TFA) or bases (Piperidine) used in standard deprotection.

Mechanism:

  • Oxidative Addition:

    
     coordinates to the alkene and inserts into the C-O bond, forming a 
    
    
    
    -allyl palladium complex and a carbamate anion.
  • Decarboxylation: The carbamate anion loses

    
     to release the free amine anion (which is immediately protonated).
    
  • Scavenging: The

    
    -allyl palladium complex reacts with a nucleophilic scavenger (e.g., phenylsilane, dimedone, or morpholine) to regenerate 
    
    
    
    and produce a chemically inert allyl byproduct.

AllocDeprotection Substrate N-Alloc-Substrate Complex [π-Allyl-Pd]+ Carbamate- Substrate->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Cat.) Pd0->Complex Decarb Decarboxylation (-CO2) Complex->Decarb AllylByproduct Allyl-Scavenger Complex->AllylByproduct Nucleophilic Attack (Regenerates Pd0) Amine Free Amine Product Decarb->Amine Release Scavenger Scavenger (PhSiH3 / Dimedone) Scavenger->AllylByproduct

Figure 2: Mechanism of Palladium-catalyzed Alloc deprotection.

Applications in Drug Development
1. Linker Synthesis for PROTACs

Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths. Allyl (3-aminopropyl)carbamate provides a 3-carbon spacer.

  • Workflow: The free amine is coupled to an E3 ligase ligand (e.g., Thalidomide derivative). The Alloc group is then removed to reveal the amine for coupling to the Target Protein ligand.

2. Solid-Phase Peptide Synthesis (SPPS)

Used to introduce a "kink" or a side-chain modification.

  • Orthogonality: The Alloc group survives Fmoc removal (20% piperidine) and Boc removal (TFA), allowing for site-specific modification of the peptide side chain on-resin before final cleavage.

3. Antibody-Drug Conjugates (ADCs)

Used as a spacer to improve solubility or reduce aggregation of hydrophobic payloads. The carbamate linkage is generally stable in plasma, serving as a non-cleavable spacer component, while the amine is used for payload attachment.

Experimental Protocols
Protocol A: Synthesis of Allyl (3-aminopropyl)carbamate

Validation: This protocol relies on statistical mono-protection.

  • Reagents: 1,3-Diaminopropane (10 equiv, 74.1 g, 1.0 mol), Allyl Chloroformate (1 equiv, 12.0 g, 0.1 mol), Dichloromethane (DCM, 500 mL),

    
     (optional, if not using excess amine as base).
    
  • Setup: Cool the solution of 1,3-diaminopropane in DCM to 0°C in an ice bath.

  • Addition: Add Allyl Chloroformate dropwise over 2 hours. Critical: Slow addition prevents bis-protection.

  • Workup:

    • Filter off the white precipitate (diamine dihydrochloride).

    • Wash the filtrate with water (

      
       mL) to remove excess unreacted diamine.
      
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash chromatography (

    
    , 90:9:1).
    
  • Yield: Expect 60-75% as a colorless oil.

Protocol B: Alloc Deprotection (General Procedure)

Validation: Standard Tsuji-Trost conditions.

  • Reagents: Substrate (1.0 equiv),

    
     (0.05 equiv), Phenylsilane (
    
    
    
    , 2.0 equiv) or Dimedone (2.0 equiv).
  • Solvent: Anhydrous DCM or THF.

  • Procedure:

    • Dissolve substrate in solvent under Nitrogen/Argon.

    • Add scavenger (Phenylsilane).

    • Add catalyst

      
      .
      
    • Stir at Room Temperature for 1-4 hours.

  • Monitoring: Monitor by TLC or LC-MS (disappearance of Alloc peak, appearance of free amine mass).

  • Workup: Concentrate and purify via precipitation or column chromatography.

References
  • Gomez-Martinez, M., et al. "Alloc-protection in solid-phase synthesis: Orthogonal deprotection strategies." Journal of Organic Chemistry, 2000.

  • Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on Alloc stability and cleavage).

  • BLD Pharm. "Allyl (3-aminopropyl)carbamate Product Data." BLD Pharm Catalog, Accessed 2024.

  • Tsuji, J. "Palladium Reagents and Catalysts: New Perspectives for the 21st Century." Wiley, 2004.

Solubility Profile of Allyl (3-aminopropyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl (3-aminopropyl)carbamate (often referred to as


-Alloc-1,3-diaminopropane) is a critical bifunctional linker used in organic synthesis, particularly in peptide chemistry and polymer cross-linking. Its utility stems from the orthogonality of the Allyloxycarbonyl (Alloc) protecting group—which is stable to acidic and basic conditions but cleaved by Palladium(0)—and the reactivity of the free primary amine.

This guide provides a technical analysis of its solubility profile. While often handled as a hydrochloride salt (solid), the free base (oil/low-melting solid) exhibits a distinct solubility window driven by its amphiphilic nature. It is highly soluble in polar aprotic and protic solvents (DMSO, DCM, Methanol) but shows limited miscibility in non-polar hydrocarbons (Hexanes), a property that can be exploited for purification.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of allyl (3-aminopropyl)carbamate, one must understand the competition between its functional domains.

Structural Analysis

The molecule (


) consists of three distinct regions affecting solvation:
  • The Alloc Group (Lipophilic/Polar): The allyl ester moiety provides moderate lipophilicity but the carbamate linkage (

    
    ) is a strong hydrogen bond donor and acceptor.
    
  • The Propyl Linker (Hydrophobic): A short 3-carbon chain that provides minimal hydrophobic character, insufficient to overcome the polarity of the terminal groups in non-polar solvents.

  • The Primary Amine (Hydrophilic/Basic): The

    
     terminus is a potent H-bond donor/acceptor and is ionizable (
    
    
    
    ). This makes the molecule pH-sensitive.
Hansen Solubility Parameters (Predicted)

Using group contribution methods (Van Krevelen/Hoftyzer), the predicted interaction radius suggests compatibility with solvents possessing high dipole moments (


) and hydrogen bonding capability (

).
ParameterContribution SourceEffect on Solubility
Dispersion (

)
Allyl + Propyl chainModerate interaction with aliphatics (weak).
Polarity (

)
Carbamate + AmineHigh affinity for DCM, DMF, DMSO.
H-Bonding (

)

,

High affinity for Alcohols and Water.

Solubility Profile Classification

The following data categorizes solvent compatibility for the Free Base form of the compound at


.

Critical Note: If handling the Hydrochloride Salt , solubility in organic solvents (DCM, EtOAc, THF) decreases drastically, while solubility in Water and Methanol increases.

Table 1: Empirical Solubility Matrix (Free Base)
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Excellent matching of dipole moments; primary solvent for synthesis.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL) Strong solvation of the carbamate and amine; difficult to remove post-synthesis.
Polar Protic Methanol, EthanolHigh (>100 mg/mL) Strong H-bonding interactions; useful for transferring the compound but nucleophilic risks in some reactions.
Ethers THF, DioxaneModerate to High Good solubility; often used for reaction mixtures.
Esters Ethyl AcetateModerate Soluble, but may require heating if the compound is impure or oligomerized.
Hydrocarbons Hexanes, Heptane, TolueneLow / Insoluble The polarity of the amine/carbamate dominates; the propyl chain is too short to engage effectively with alkanes.
Aqueous WaterpH Dependent Low pH (<7): Highly Soluble (Protonated).High pH (>10): Moderate/Low (Phase separates as oil).

Experimental Determination Protocol

Since commercial batches vary (impurities/salts), researchers should validate solubility using this self-validating gravimetric protocol.

Thermodynamic Solubility Workflow (Gravimetric)

This method determines the saturation point (


) without requiring a specific HPLC calibration curve.

Reagents:

  • Test Compound: Allyl (3-aminopropyl)carbamate (dried).

  • Solvent: HPLC Grade.

  • Equipment: 0.22

    
    m PTFE Syringe Filter, Analytical Balance, Centrifuge.
    

SolubilityWorkflow Start Start: Weigh Excess Solid Mix Equilibrate (Shake 24h @ 25°C) Start->Mix Check Undissolved Solid Present? Mix->Check AddSolid Add More Solid Check->AddSolid No Filter Filter/Centrifuge (0.22 µm) Check->Filter Yes AddSolid->Mix Evap Evaporate Supernatant (Vacuum/N2) Filter->Evap Weigh Weigh Residue (Calc mg/mL) Evap->Weigh

Figure 1: Step-by-step gravimetric solubility determination workflow.

Visual Solubility "Limit Test" (Quick Screen)

For rapid solvent selection during synthesis:

  • Place 10 mg of compound in a vial.

  • Add 100

    
    L  of solvent (Target: 100 mg/mL).
    
  • Vortex for 30 seconds.

    • Clear Solution: High Solubility.

    • Cloudy/Particles: Add solvent in 100

      
      L increments until clear.[1]
      
  • Calculate approximate solubility:

    
    .
    

Solvent Selection for Applications

The solubility profile dictates the strategy for synthesis and purification.[2]

Reaction Solvent Selection
  • Best Choice: Dichloromethane (DCM) or THF .

    • Reasoning: These dissolve the free base completely and are easily removed. They are compatible with the acylation reactions typically performed on the free amine.

  • Avoid: Alcohols (if using electrophiles like acid chlorides, to avoid side reactions) or DMF (unless necessary, as removal requires aqueous workup which risks product loss).

Purification Strategy (Acid-Base Extraction)

The pH-dependent solubility of the amine allows for a "catch-and-release" purification, exploiting the immiscibility with non-polar solvents.

ExtractionLogic Impure Impure Reaction Mixture (Organic Phase: DCM/EtOAc) AcidWash Wash with 1M HCl Impure->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Non-basic impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Ammonium Salt) PhaseSep->AqLayer Keep BaseTreat Basify Aqueous Layer (pH > 12, NaOH) AqLayer->BaseTreat Extract Extract into DCM BaseTreat->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Acid-Base extraction logic utilizing the amine's pH-dependent solubility switch.

Stability & Handling Risks[3]

While solubility is the focus, solvent choice impacts stability.[2]

  • Solvolysis in Alcohols: In the presence of strong Lewis acids or high heat, the carbamate can undergo transesterification in Methanol/Ethanol.

  • Chlorinated Solvents: DCM is generally safe, but old DCM containing HCl traces can protonate the amine, potentially precipitating the salt unexpectedly. Always use dry/neutralized DCM.

  • Alloc Cleavage: The Alloc group is stable to TFA (unlike Boc) and Piperidine (unlike Fmoc). It is strictly cleaved by

    
     in the presence of a scavenger (e.g., morpholine). Ensure the scavenger is soluble in your chosen deprotection solvent (THF or DCM are ideal).
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Alloc group stability and solvent compatibility).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. 2nd Edition. CRC Press. (Source for group contribution methods used in Section 1.2).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. (Detailed review of amine protection including Alloc solubility characteristics).

  • PubChem Database. (2024). Compound Summary for Allyl (3-aminopropyl)carbamate. National Center for Biotechnology Information. (Physicochemical property data).

Sources

1H-NMR and 13C-NMR Spectral Analysis of Allyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl (3-aminopropyl)carbamate (also known as


-Alloc-1,3-diaminopropane) is a critical heterobifunctional linker used in medicinal chemistry and polymer synthesis. It features a primary amine on one end and an allyloxycarbonyl (Alloc) protected amine on the other.[1] This guide provides a definitive spectral analysis of the compound, enabling researchers to validate synthesis purity and structural integrity.[1]

The spectral signature is defined by two distinct systems: the Alloc protecting group (characteristic AMX spin system) and the 1,3-diaminopropane core (distinct methylene triplets and quintets). This guide details the assignment of these signals using


 as the standard solvent.

Structural Overview & Atom Assignment

Before analyzing the spectra, we must define the atom environments.[1] The molecule possesses non-equivalent methylene groups and distinct nitrogen environments.[1][2]

Chemical Structure & Labeling

Formula:


Molecular Weight:  158.20  g/mol 

Caption: Structural segmentation of Allyl (3-aminopropyl)carbamate for spectral assignment.

1H-NMR Spectral Analysis

Solvent:


 (Chloroform-d)
Reference:  TMS (

0.00 ppm) or Residual

(

7.26 ppm)

The proton spectrum is characterized by the complex coupling of the allyl group and the clean triplet-quintet-triplet pattern of the propyl chain.

Spectral Data Table
Shift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Note
5.85 – 5.98 Multiplet (ddt)1H-Allyl =CH- Internal vinyl proton. Deshielded by double bond.[1]
5.28 ddt (trans)1H

Allyl =CH

(a)
Terminal vinyl proton (trans to internal H).
5.19 ddt (cis)1H

Allyl =CH

(b)
Terminal vinyl proton (cis to internal H).
5.40 Broad Singlet1H-Carbamate NH Exchangeable.[1] Chemical shift varies with concentration.[1]
4.55 Doublet (dt)2H

Allyl -O-CH

-
Deshielded by Oxygen. Coupled to internal vinyl H.
3.25 Quartet/Multiplet2H

Propyl -CH

-N(H)

to carbamate nitrogen.[1]
2.75 Triplet2H

Propyl -CH

-NH


to primary amine.[1] Less deshielded than C5.[1]
1.62 Quintet2H

Propyl -CH

-
Central methylene (

).
1.40 – 2.00 Broad Singlet2H-Primary -NH

Highly variable. Often overlaps with water or C6.[1]
Detailed Mechanistic Interpretation
  • The Allyl System (Alloc Group):

    • The allyl group forms an AMX spin system (or more accurately,

      
       if including the methylene).
      
    • The internal vinyl proton (~5.9 ppm) couples to the terminal vinyl protons (cis and trans) and the allylic methylene (4.55 ppm).

    • Diagnostic Check: Look for the "roofing effect" in the terminal alkene protons (5.2-5.3 ppm) and the distinct doublet at 4.55 ppm. If the doublet at 4.55 ppm is absent, the Alloc group has been cleaved.[1]

  • The Propyl Chain:

    • The chain displays a classic A-M-X pattern for linear alkyl chains.[1]

    • C5 (

      
      -NH-Alloc):  Appears at ~3.25 ppm. It is a quartet (or broad triplet) due to coupling with the adjacent 
      
      
      
      (C6) and the NH proton.
    • C7 (

      
      -NH
      
      
      
      ):
      Appears at ~2.75 ppm.[1][3] It is significantly upfield from C5 because the primary amine is less electron-withdrawing than the carbamate.[1]
    • C6 (Central

      
      ):  Appears at ~1.62 ppm as a quintet, coupling equally to C5 and C7.[1]
      
  • Exchangeable Protons:

    • The Carbamate NH (~5.4 ppm) and Primary

      
       (~1.5-2.0 ppm) are sensitive to concentration and water content.
      
    • Validation: Adding

      
       to the NMR tube will cause these signals to disappear, confirming they are N-H protons and not impurities.
      

13C-NMR Spectral Analysis

Solvent:


Reference:  Center triplet of 

(

77.16 ppm)

The carbon spectrum confirms the backbone skeleton. The carbonyl and alkene carbons are the most diagnostic features.[1]

Spectral Data Table
Shift (

ppm)
TypeAssignmentStructural Note
156.4 Quaternary (C=O)Carbamate Carbonyl Diagnostic peak. Disappears if decarboxylation occurs.[1]
132.8 CHAllyl =CH- Internal alkene carbon.[1]
117.4 CH

Allyl =CH

Terminal alkene carbon.[1]
65.3 CH

Allyl -O-CH

-
Deshielded by Oxygen.
40-41 CH

Propyl -CH

-NH(CO)

to carbamate.
39.0 CH

Propyl -CH

-NH


to primary amine.[1]
32.9 CH

Propyl -CH

-
Central methylene (shielded).

(Note: Exact shifts for propyl carbons may vary by


0.5 ppm depending on concentration and pH).

Experimental Protocol for Validation

To ensure high-quality data and reproducibility, follow this protocol. This method minimizes peak broadening caused by hydrogen bonding.[1]

Sample Preparation[1]
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Dissolve in 0.6 mL of

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: If the amine is in salt form (e.g., HCl salt), add 1-2 drops of

      
       or use 
      
      
      
      to ensure solubility, though this will exchange the NH protons.
  • Filtration: If the solution is cloudy (common with amine salts), filter through a small plug of glass wool into the NMR tube.[1]

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to

    
     2.0 seconds. This is critical for accurate integration of the ratio between the allyl protons (relaxation time ~2s) and the propyl chain.
    
  • Scans (NS): 16 (1H) / 512 (13C).[1]

Assignment Workflow (Logic Map)

Caption: Decision tree for validating the structural integrity of Allyl (3-aminopropyl)carbamate.

Common Impurities & Troubleshooting

When analyzing this compound, specific impurities often arise from the synthesis (usually the reaction of 1,3-diaminopropane with allyl chloroformate or diallyl carbonate).

ImpurityDiagnostic Signal (1H NMR)Origin
1,3-Diaminopropane Triplet at 2.76 ppm, Quintet at 1.60 ppm.[1] Missing Allyl signals. Unreacted starting material or Alloc cleavage.[1]
Bis-Alloc-1,3-diaminopropane Loss of triplet at 2.75 ppm. Propyl

-signals merge at ~3.25 ppm. Integration of Allyl vs Propyl becomes 10:6.
Over-acylation (double protection).[1]
Allyl Alcohol Doublet at 4.1 ppm (CH2-OH).[1]Hydrolysis of Allyl chloroformate.
Diallyl Carbonate Singlet at 4.6 ppm (O-CH2-O).Reagent carryover.

References

  • Pittelkow, M., et al. (2005).[1] "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2005(13), 2195-2202.[1] (Source for specific NMR shifts of Alloc-protected diamines).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on Alloc group stability and characterization).

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Reference for general chemical shift prediction rules).

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology).[1] Spectral Database for Organic Compounds. (General reference for 1,3-diaminopropane backbone shifts).

Sources

Thermodynamic Stability of Allyl Carbamate Derivatives in Solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic stability profiles of allyl carbamate (Alloc) derivatives.

Technical Guide for Drug Development & API Synthesis

Executive Summary

Allyl carbamate (Alloc) derivatives function as critical amine protecting groups in organic synthesis and peptide chemistry due to their unique orthogonality to acid-labile (Boc) and base-labile (Fmoc) groups.[1] While often described as "stable," this stability is kinetic rather than thermodynamic .[1] In solution, Alloc derivatives are metastable species; their degradation into amines, carbon dioxide, and allyl alcohol is exergonic (


), driven primarily by the entropic gain of gas evolution. This guide analyzes the energetic barriers that maintain this metastability, the specific catalytic pathways (isomerization and hydrolysis) that erode it, and the experimental protocols required to validate their integrity in pharmaceutical applications.

Thermodynamics of the Carbamate Bond

To understand the stability of Alloc derivatives, one must distinguish between the energy of the bond itself and the activation energy required to break it.

The Entropic Driver

The formation of a carbamate from an amine and an alcohol (via CO


 capture or chloroformate reagents) is generally exothermic (

). However, the reverse reaction—degradation—is thermodynamically favored in open systems due to entropy.

  • Enthalpy (

    
    ):  The carbamate C-N and C-O bonds are strong, providing a significant enthalpic barrier to cleavage.[1]
    
  • Entropy (

    
    ):  The release of CO
    
    
    
    gas provides a massive entropic driving force (
    
    
    ).[1]
  • Free Energy (

    
    ):  At standard conditions, 
    
    
    
    .[1] As temperature (
    
    
    ) increases, the
    
    
    term dominates, making degradation increasingly spontaneous.[1]
Resonance Stabilization

The Alloc group possesses unique electronic stability compared to simple alkyl carbamates.[1] The allylic oxygen participates in resonance with the carbonyl, but the


-system of the allyl group also allows for hyperconjugative stabilization. This electronic structure raises the activation energy (

) for nucleophilic attack at the carbonyl carbon, rendering Alloc derivatives kinetically inert at neutral pH.

Hydrolytic Stability & Kinetics

While thermodynamically poised for breakdown, Alloc derivatives exhibit high kinetic stability due to substantial activation barriers.[1]

pH-Dependent Hydrolysis Pathways

The rate of hydrolysis (


) is a function of pH, governed by three distinct mechanisms:
  • Acidic Hydrolysis (pH < 4):

    • Mechanism: Protonation of the carbamate nitrogen (or carbonyl oxygen) activates the carbonyl carbon towards nucleophilic attack by water.

    • Kinetics: Second-order dependence (

      
      ).[1] Alloc is remarkably resistant compared to Boc due to the lower basicity of the carbamate nitrogen induced by the electron-withdrawing allylic oxygen.[1]
      
  • Neutral Hydrolysis (pH 4–8):

    • Mechanism: Direct bimolecular attack of water (

      
      ).[1]
      
    • Kinetics: Extremely slow (

      
      ).[1] This is the operational window for most API processing.[1]
      
  • Basic Hydrolysis (pH > 10):

    • Mechanism: Direct nucleophilic attack by hydroxide ion (

      
      ) leads to a tetrahedral intermediate, followed by elimination of the allyloxide anion.[1]
      
    • Kinetics: Faster than neutral hydrolysis but still slow at ambient temperatures compared to ester hydrolysis.[1]

Comparative Stability Data

The following table summarizes the kinetic stability of Alloc relative to other common protecting groups.

Protecting GroupLability MechanismpH Stability Range

(pH 1, 25°C)

(pH 12, 25°C)
Alloc (Allyl) Pd(0) Isomerization/Cleavage1 – 10> 72 Hours~ 24 Hours
Boc (t-Butyl) Acidolysis (

like)
> 4< 10 MinutesStable
Fmoc (Fluorenyl) Base (

)
< 9Stable< 5 Minutes
Cbz (Benzyl) Hydrogenolysis / Strong Acid1 – 12StableStable
Visualization: Hydrolytic Degradation Pathways

The diagram below illustrates the competing pathways for Alloc degradation under acidic and basic conditions.

AllocHydrolysis cluster_legend Conditions Alloc Allyl Carbamate (R-NH-COO-Allyl) Protonated N-Protonated Intermediate (R-NH2+-COO-Allyl) Alloc->Protonated H+ (pH < 4) Tetrahedral Tetrahedral Intermediate (HO-C(O-)(NHR)-O-Allyl) Alloc->Tetrahedral OH- (pH > 10) CarbamicAcid Carbamic Acid (R-NH-COOH) Protonated->CarbamicAcid + H2O, - AllylOH Tetrahedral->CarbamicAcid - AllylO- Products Amine + CO2 + Allyl Alcohol CarbamicAcid->Products Decarboxylation (Fast) key1 Red Arrow: Acidic Pathway key2 Blue Arrow: Basic Pathway

Caption: Figure 1. Dual mechanistic pathways for the hydrolytic degradation of allyl carbamates. Note the convergence on the unstable carbamic acid intermediate.

Isomerization: The Hidden Instability Risk

A critical, often overlooked aspect of Alloc thermodynamic stability is the potential for allyl-to-vinyl isomerization .[1] While the allyl carbamate is stable, the vinyl carbamate (enecarbamate) is extremely acid-labile.[1]

The Isomerization Mechanism

Under the influence of trace transition metals (Ru, Rh, Ir) or strong bases (e.g.,


-BuOK), the double bond migrates:


This vinyl carbamate is essentially an N-acylated enamine.[1] Upon exposure to even mild acid (or water), it protonates at the

-carbon, forming a highly reactive iminium ion that hydrolyzes rapidly.[1]
Visualization: Isomerization-Hydrolysis Cascade

This pathway represents a "backdoor" to instability that bypasses the high activation energy of direct carbamate hydrolysis.[1]

Isomerization Alloc Allyl Carbamate (Stable) Vinyl Vinyl Carbamate (Enecarbamate) Alloc->Vinyl Isomerization (Trace Metal / Base / Heat) Iminium Iminium Ion (Reactive Intermediate) Vinyl->Iminium H+ / H2O Aldehyde Propanal (Side Product) Iminium->Aldehyde Hydrolysis Amine Free Amine (Degradation Product) Iminium->Amine Hydrolysis

Caption: Figure 2.[1] The Isomerization-Hydrolysis Cascade.[1] Transformation to the vinyl species renders the carbamate acid-labile, leading to rapid degradation.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of Alloc derivatives in a specific formulation or reaction mixture, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability Testing (Arrhenius)

Objective: Determine the activation energy (


) and predict shelf-life (

) at ambient temperature.[1]
  • Preparation: Dissolve Alloc-derivative (10 mM) in the target solvent system (e.g., DMF/H

    
    O 9:1) buffered to pH 7.4.
    
  • Incubation: Aliquot samples into sealed HPLC vials. Incubate at three isotherms: 60°C, 70°C, and 80°C.

  • Sampling: Analyze by HPLC-UV (210 nm) or LC-MS at

    
     hours.
    
  • Analysis:

    • Plot

      
       vs. time to verify pseudo-first-order kinetics.[1]
      
    • Extract rate constants (

      
      ) for each temperature.[1]
      
    • Construct an Arrhenius plot (

      
       vs. 
      
      
      
      ).[1]
    • Validation Criteria: Linearity (

      
      ) confirms a single degradation mechanism.[1]
      
Protocol B: Isomerization Detection

Objective: Detect trace vinyl carbamate formation (precursor to failure).[1]

  • Method:

    
    H NMR Spectroscopy (500 MHz+).
    
  • Solvent:

    
    -DMSO or 
    
    
    
    .
  • Marker Signals:

    • Allyl (Intact): Multiplet at

      
       5.9 ppm (-CH=) and doublet at 
      
      
      
      4.5 ppm (-CH
      
      
      -O).[1]
    • Vinyl (Degraded): Distinct doublet/quartet patterns at

      
       6.0–7.0 ppm (highly dependent on 
      
      
      
      geometry).[1]
    • Propanal (Hydrolysis): Triplet at

      
       9.8 ppm (aldehyde proton).
      
  • Sensitivity: If vinyl signals > 0.5% relative to allyl, the batch is thermodynamically compromised and susceptible to rapid acid hydrolysis.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] [1]

  • Olsén, P., et al. (2018).[1] Cyclic allylic carbonates as a renewable platform for protecting chemistry in water.[1] Green Chemistry, 20, 4607-4612.[1]

  • Vlasák, P., & Mindl, J. (1997).[1][2] Kinetics and mechanism of alkaline hydrolysis of aryl carbazates. Journal of the Chemical Society, Perkin Transactions 2, 1401-1404.[2]

  • Minami, I., et al. (1985).[1] Palladium-catalyzed reaction of allyl carbamates; allylation of carbonucleophiles, and protection-deprotection of amines.[1] Tetrahedron Letters, 26(20), 2449-2452.[1]

  • BenchChem Technical Support. (2025). An In-depth Technical Guide to the Allyloxycarbonyl (Alloc) Protecting Group. [1]

Sources

Understanding the role of allyl (3-aminopropyl)carbamate in polymer chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Allyl (3-aminopropyl)carbamate (often abbreviated as Alloc-1,3-diaminopropane ) is a critical heterobifunctional building block in advanced polymer synthesis and drug delivery systems. Unlike simple monomers, it serves a dualistic role: primarily as a masked primary amine enabling orthogonal protection strategies, and secondarily as a reactive allyl handle for thiol-ene "click" chemistry.

This guide details the mechanistic utility of allyl (3-aminopropyl)carbamate, focusing on its application in synthesizing functionalized hydrogels, polymer-drug conjugates, and surface coatings. It provides rigorous protocols for its incorporation and deprotection, ensuring preservation of sensitive biological payloads.

Part 1: Molecular Architecture & Chemical Identity

Structural Analysis

The molecule consists of a propylene linker terminating in a primary amine on one end and an allyloxycarbonyl (Alloc) protected amine on the other.

  • IUPAC Name : Prop-2-enyl N-(3-aminopropyl)carbamate

  • Formula :

    
    
    
  • Key Functionality :

    • Primary Amine (

      
      ) : High nucleophilicity; reacts readily with activated esters (NHS), isocyanates, and carboxylic acids.
      
    • Alloc Group (

      
      ) : Serves as an orthogonal protecting group stable to acidic and basic conditions but cleavable via Palladium(0) catalysis. Alternatively, the allyl double bond (
      
      
      
      ) can participate in radical-mediated thiol-ene addition.
Physical Properties Table
PropertyValueRelevance in Polymer Chemistry
Molecular Weight 158.20 g/mol Low MW allows high-density functionalization.
Physical State Liquid/Low-melting solidEasy to handle in solution-phase synthesis.
Solubility Polar organic solvents (DMF, DMSO, MeOH)Compatible with standard polymer synthesis solvents.
pKa (Amine) ~10.5 (approx)Protonated at physiological pH; reactive as free base.

Part 2: Mechanistic Roles in Polymer Synthesis

Strategy A: The "Masked" Amine Monomer

The most prevalent application of allyl (3-aminopropyl)carbamate is to introduce primary amine functionality into polymers without interfering with the polymerization process. Primary amines are notorious for poisoning metal catalysts (e.g., in ATRP) or participating in side reactions (e.g., Michael addition during radical polymerization).

Workflow:

  • Pre-functionalization : The free amine of allyl (3-aminopropyl)carbamate is reacted with a polymerizable group (e.g., methacryloyl chloride) to form N-Alloc-N'-methacryloyl-1,3-diaminopropane .

  • Polymerization : This "masked" monomer is copolymerized. The Alloc group is inert to free radical and RAFT conditions.

  • Deprotection : Post-polymerization, the Alloc group is removed to reveal the pendant primary amine, which is then available for bioconjugation (e.g., attaching peptides, drugs, or dyes).

Strategy B: Thiol-Ene "Click" Crosslinking

In hydrogel synthesis, the allyl group itself is utilized as the reactive handle.

  • Conjugation : The free amine is attached to a polymer backbone (e.g., Hyaluronic Acid or PEG-COOH).

  • Crosslinking : In the presence of a dithiol crosslinker and a photoinitiator, the allyl groups undergo step-growth radical addition (Thiol-Ene click), forming a homogeneous network.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the two distinct pathways: Orthogonal Protection (Route A) and Thiol-Ene Clicking (Route B).

G Start Allyl (3-aminopropyl)carbamate StepA1 React Free Amine (e.g., with Methacryloyl Cl) Start->StepA1 Route A: Masked Monomer StepB1 Conjugate Free Amine to Polymer Backbone Start->StepB1 Route B: Click Handle StepA2 Polymerization (RAFT/ATRP) StepA1->StepA2 Copolymerize StepA3 Pd(0) Deprotection StepA2->StepA3 Post-Polymerization EndA Polymer with Pendant Primary Amines StepA3->EndA Release Amine StepB2 Add Dithiol Crosslinker + UV Light StepB1->StepB2 Allyl-Thiol Reaction EndB Crosslinked Hydrogel Network StepB2->EndB Gelation

Figure 1: Dual mechanistic pathways for allyl (3-aminopropyl)carbamate in polymer synthesis.

Part 4: Experimental Protocols

Protocol: Synthesis of Alloc-Functionalized Polymer Conjugate

Objective : To attach allyl (3-aminopropyl)carbamate to a carboxylated polymer (e.g., Polyglutamic acid or Carboxyl-PEG) for drug delivery applications.

Materials :

  • Polymer-COOH (1 eq COOH)

  • Allyl (3-aminopropyl)carbamate (1.2 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

  • NHS (N-Hydroxysuccinimide) (1.5 eq)

  • Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology :

  • Activation : Dissolve Polymer-COOH in anhydrous DMF. Add EDC and NHS. Stir at room temperature for 30 minutes to generate the reactive NHS-ester.

  • Coupling : Add allyl (3-aminopropyl)carbamate (dissolved in minimal DMF) to the reaction mixture. Add a base (e.g., DIPEA, 2 eq) to ensure the amine is deprotonated.

  • Reaction : Stir under nitrogen for 12–24 hours at room temperature.

  • Purification : Precipitate the polymer into cold diethyl ether or dialyze against water (MWCO depends on polymer size) to remove unreacted small molecules.

  • Validation : Verify incorporation via 1H NMR . Look for the characteristic allyl signals: multiplet at ~5.9 ppm (methine) and ~5.3 ppm (terminal alkene).

Protocol: Palladium-Catalyzed Deprotection (Alloc Removal)

Objective : To remove the Alloc group and reveal the primary amine for drug attachment.

Reagents :

  • 
     (Tetrakis(triphenylphosphine)palladium(0)) - Catalyst
    
  • Phenylsilane (

    
    ) or Dimedone - Scavenger (to trap the allyl cation)
    
  • Solvent: DCM or DMF (degassed)

Methodology :

  • Setup : Dissolve the Alloc-protected polymer in degassed DCM/DMF under Argon. Oxygen must be excluded to preserve the Pd catalyst.

  • Catalyst Addition : Add

    
     (10 eq relative to Alloc groups) followed by 
    
    
    
    (0.05 eq).
  • Incubation : Stir at room temperature for 1–4 hours. The solution may darken.

  • Workup :

    • If polymer is insoluble in ether: Precipitate immediately.

    • If soluble: Add a chelating resin (e.g., Diethyl dithiocarbamate functionalized resin) to remove Palladium, then filter and precipitate.

  • Result : The polymer now bears free primary amines (

    
    ) ready for conjugation with activated drug molecules (e.g., NHS-drug).
    

Part 5: Applications in Drug Development

Amphotericin B Derivatives (Case Study)

Research has demonstrated the use of allyl (3-aminopropyl)carbamate to synthesize derivatives of the antifungal drug Amphotericin B.

  • Challenge : Amphotericin B has poor solubility and high toxicity.

  • Solution : The free amine of the carbamate linker reacts with the drug core (modifying the C3' amine or C16 carboxyl). The Alloc group acts as a temporary shield. Once the core structure is stabilized or further modified, the Alloc is removed to allow the attachment of solubilizing groups (like PEG) or targeting ligands.

  • Outcome : Improved therapeutic index and controlled release profiles.

"Smart" Hydrogels

By incorporating this monomer into hydrogels, scientists create materials that can be chemically triggered.

  • Trigger : The Alloc group is stable in biological media but can be removed ex vivo or via bio-orthogonal catalysis to expose amines.

  • Response : Exposure of amines changes the hydrogel's charge density (swelling/shrinking) or allows covalent capture of specific biomarkers.

References

  • US Patent 2016/0304548 A1 . Derivatives of Amphotericin B. Revolution Medicines, Inc.[1] (Describes the synthesis of drug derivatives using allyl (3-aminopropyl)carbamate as a linker). Link

  • Isidro-Llobet, A., et al. (2009) . Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Authoritative review on Alloc protection/deprotection mechanisms). Link

  • Hoyle, C. E., & Bowman, C. N. (2010) . Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. (Foundational text on using allyl groups for polymer crosslinking). Link

  • Fluorochem . Allyl (3-aminopropyl)carbamate Product Sheet. (Verification of chemical structure and commercial availability). Link

Sources

Literature review of allyl (3-aminopropyl)carbamate synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of allyl (3-aminopropyl)carbamate synthesis pathways Content Type: In-depth Technical Guide

Executive Summary & Strategic Importance

Allyl (3-aminopropyl)carbamate (CAS: 1049721-72-3) is a critical heterobifunctional linker and building block in medicinal chemistry. It features a primary amine for conjugation and an Alloc (allyloxycarbonyl) protected amine. The Alloc group is particularly valuable because it is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups, removable only via Pd(0)-catalyzed allyl transfer.

This guide details the synthesis of this molecule from 1,3-diaminopropane .[1][2][3] The core synthetic challenge is symmetry breaking : selectively mono-protecting a symmetric diamine without generating significant di-protected byproducts or leaving unreacted starting material.

We present two validated pathways:

  • The Monoprotonation Strategy (Precision Route): Uses stoichiometric acid control to statistically favor the mono-reactive species.

  • The Statistical Extraction Strategy (Scale-Up Route): Uses excess diamine and a self-validating acid-base purification workflow.

Pathway 1: The Monoprotonation Strategy (Precision Synthesis)

This method is the "Gold Standard" for laboratory-scale synthesis (1–50 g) where high purity is required without extensive chromatography. It relies on the principle that in a statistical mixture of diamine, mono-salt, and di-salt, the mono-salt is unreactive towards electrophiles if the pH is controlled correctly.

Mechanistic Logic

By adding exactly 1.0 equivalent of HCl to 1,3-diaminopropane, you generate a statistical distribution of species. However, the reaction kinetics favor the attack of the free amine. Once the free amine reacts with Allyl Chloroformate (Alloc-Cl), the remaining protonated amine is deactivated, preventing di-protection.

Key Reference: This methodology is adapted from the foundational work of Krapcho and Kuell (1990) and later refined by Ha et al. (2007) for Boc-protection, but is directly applicable to Alloc chemistry.

Experimental Protocol

Reagents:

  • 1,3-Diaminopropane (1.0 equiv)

  • Hydrochloric acid (1.0 equiv, 2M solution or methanolic HCl)

  • Allyl chloroformate (Alloc-Cl) (1.0 equiv)

  • Solvent: Methanol (MeOH) or Dioxane/Water (1:1)

  • Base: NaOH (for workup)

Step-by-Step Workflow:

  • Salt Formation: Dissolve 1,3-diaminopropane in MeOH at 0 °C. Add 1.0 equiv of HCl dropwise. Stir for 20 minutes to establish the equilibrium between free base, mono-salt, and di-salt.

  • Acylation: Add Allyl chloroformate (Alloc-Cl) dropwise over 30 minutes while maintaining temperature at 0 °C. Crucial: Do not add external base (like TEA) during this step; the unprotonated amine acts as the nucleophile and the scavenger.

  • Equilibrium Shift: As the free amine reacts, the equilibrium shifts to release more free amine from the mono-salt, but the kinetics favor mono-protection over di-protection due to the reduced basicity of the carbamate.

  • Workup:

    • Evaporate MeOH.[4]

    • Dilute with water.

    • Wash with Diethyl Ether (removes di-protected byproduct, which is neutral/organic soluble).

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the product (now a free amine) into Dichloromethane (DCM) .

    • Dry (Na2SO4) and concentrate.[5][6]

Pathway Visualization

MonoprotonationStrategy Diamine 1,3-Diaminopropane (Symmetric) Equilibrium Equilibrium Mixture: 1. Free Diamine 2. Mono-HCl Salt (Target) 3. Di-HCl Salt Diamine->Equilibrium Protonation HCl HCl (1.0 eq) HCl->Equilibrium Reaction Selective Acylation (Free Amine Reacts) Equilibrium->Reaction Kinetic Selection AllocCl Alloc-Cl (1.0 eq) AllocCl->Reaction Product Allyl (3-aminopropyl)carbamate (Mono-protected) Reaction->Product Major Path Byproduct Di-Alloc Impurity (Minimized) Reaction->Byproduct Minor Path

Caption: Kinetic selection via monoprotonation minimizes di-protected impurities.

Pathway 2: The Statistical Extraction Strategy (Scale-Up)

For larger scales (>100 g) where precise stoichiometric control of HCl is difficult, the statistical method is preferred. This relies on using a large excess of diamine to statistically prevent di-protection, followed by a rigorous Acid-Base Extraction to purify the product.

Mechanistic Logic

Using a 5- to 10-fold excess of 1,3-diaminopropane ensures that any Alloc-Cl molecule is far more likely to encounter a virgin diamine molecule than a mono-protected one. The challenge is separating the product from the massive excess of starting material.

Experimental Protocol

Reagents:

  • 1,3-Diaminopropane (5.0 – 10.0 equiv)[2]

  • Allyl chloroformate (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

  • Temperature: -10 °C to 0 °C[3]

Step-by-Step Workflow:

  • Reaction: Dissolve excess diamine in DCM. Cool to -10 °C.

  • Addition: Add Alloc-Cl diluted in DCM very slowly (over 1–2 hours). High dilution favors mono-protection.

  • Quench: Add water to solubilize the salts.

  • Purification (The "Self-Validating" System):

    • Wash 1 (Water): The excess 1,3-diaminopropane is highly water-soluble. Wash the organic layer 3x with water. This removes 95% of the starting material.

    • Extraction 1 (Acidic): Extract the organic layer with 1M HCl.

      • Organic Layer:[7][8] Contains Di-Alloc byproduct (Neutral). Discard.

      • Aqueous Layer:[6] Contains Mono-Alloc Product (Protonated, cationic). Keep.

    • Basification: Adjust the acidic aqueous layer to pH 12–14 with NaOH pellets/solution.

    • Extraction 2 (Organic): Extract the cloudy aqueous mixture with DCM.

      • Organic Layer:[7][8] Contains pure Allyl (3-aminopropyl)carbamate .

    • Final: Dry and concentrate.

Purification Logic Visualization

AcidBaseExtraction Crude Crude Mixture: 1. Excess Diamine 2. Mono-Alloc (Product) 3. Di-Alloc (Impurity) WaterWash Water Wash Crude->WaterWash OrgPhase1 Organic Phase: Mono-Alloc + Di-Alloc WaterWash->OrgPhase1 AqWaste1 Aqueous Waste: Excess Diamine WaterWash->AqWaste1 AcidExtract Add 1M HCl (Phase Separation) OrgPhase1->AcidExtract OrgPhase2 Organic Phase: Di-Alloc (Neutral) AcidExtract->OrgPhase2 Discard AqPhase2 Aqueous Phase: Mono-Alloc HCl Salt AcidExtract->AqPhase2 Keep Basify Basify (NaOH pH >12) Extract with DCM AqPhase2->Basify FinalProduct Final Product: Pure Allyl (3-aminopropyl)carbamate Basify->FinalProduct

Caption: Self-validating acid-base extraction workflow for high-purity isolation.

Analytical Characterization & QC

To ensure the integrity of the synthesized linker, the following parameters must be met.

ParameterExpected Value / ObservationNotes
Appearance Colorless to pale yellow oilMay solidify as HCl salt.
1H NMR (CDCl3)

5.9 (m, 1H, vinyl), 5.3 (d, 1H, vinyl), 5.2 (d, 1H, vinyl), 4.5 (d, 2H, allyl-CH2), 3.2 (q, 2H, N-CH2), 2.7 (t, 2H, N-CH2-amine), 1.6 (m, 2H, C-CH2-C).
Diagnostic allyl signals are critical.
MS (ESI) [M+H]+ = 159.1
TLC (DCM/MeOH) Rf ~ 0.2–0.3 (in 10% MeOH/DCM + 1% NH4OH)Stains with Ninhydrin (free amine).

Handling & Stability

  • Alloc Sensitivity: The Alloc group is stable to TFA (acid) and Piperidine (base), but sensitive to Palladium (Pd) . Avoid using metal spatulas or glassware contaminated with Pd traces from cross-coupling reactions.

  • Storage: Store as the HCl salt for long-term stability. The free amine can absorb CO2 from the air to form carbamates over time. Store under Argon at -20 °C.

References

  • Krapcho, A. P.; Kuell, C. S. (1990).[8][9] "Mono-Protected Diamines.[4][10][11][12] N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines".[8][9][10] Synthetic Communications, 20(16), 2559–2564.[8] Link

  • Ha, H.-J.; et al. (2007).[4] "A Facile Route for Mono-BOC Protection of Symmetrical and Unsymmetrical Diamines". Synthetic Communications, 37(5), 737–742. Link[4]

  • Wuts, P. G. M.; Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience. (General reference for Alloc stability and deprotection). Link

  • Pittelkow, M.; et al. (2002).[11] "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates". Synthesis, 2002(15), 2195–2202. Link

Sources

Methodological & Application

Using allyl (3-aminopropyl)carbamate for surface amine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Surface Amine Functionalization using Allyl (3-aminopropyl)carbamate

Part 1: Executive Summary & Strategic Rationale

In surface chemistry, introducing primary amines (


) is a critical step for bio-conjugation (e.g., antibody immobilization, DNA grafting). A common error is using simple diamines (e.g., ethylenediamine) on activated surfaces. This often leads to "looping"  or "bridging,"  where both amine ends react with the surface, effectively neutralizing the functional potential and forming a hydrophobic layer rather than a reactive brush.

The Solution: Use Allyl (3-aminopropyl)carbamate (also known as


-Alloc-1,3-diaminopropane).

This molecule possesses two distinct amine termini:

  • Free Primary Amine: Available for immediate covalent grafting to the surface.

  • Alloc-Protected Amine: Chemically inert during the grafting phase, preventing secondary surface reactions (looping).

By grafting this mono-protected species and subsequently removing the Alloc group via Palladium (Pd)-catalyzed deprotection, researchers achieve a high-density, strictly monofunctional amine brush with superior steric accessibility.

Part 2: Mechanism of Action

The workflow relies on the orthogonality of the Allyloxycarbonyl (Alloc) group.[1] Unlike acid-labile (Boc) or base-labile (Fmoc) groups, Alloc is removed under neutral conditions using a Pd(0) catalyst, making it compatible with sensitive substrates like polyesters (PLGA) or glass.

Diagram 1: The "Anti-Looping" Functionalization Pathway

G cluster_bad VS. Standard Diamine (Problem) Substrate Activated Surface (NHS/Epoxy/COOH) Grafted Surface-Grafted Intermediate (Alloc-Protected) Substrate->Grafted 1. Grafting (No Looping) Reagent Allyl (3-aminopropyl)carbamate (Free NH2 + Alloc-NH) Reagent->Grafted Final Active Amine Surface (High Density -NH2) Grafted->Final 2. Deprotection Deprotection Pd(0) Catalyst + Scavenger Deprotection->Grafted Catalysis Diamine 1,3-Diaminopropane Loop Bridged/Looped Surface (Low Reactivity) Diamine->Loop Double Reaction

Caption: Comparison of Alloc-strategy (linear brush formation) vs. traditional diamine strategies (surface looping).

Part 3: Experimental Protocols

Materials Required
  • Target Molecule: Allyl (3-aminopropyl)carbamate hydrochloride (CAS: 1049721-72-3).[2][3]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (to neutralize the HCl salt).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ].
    
  • Scavenger: Phenylsilane (

    
    ) or Morpholine.
    
  • Solvents: Anhydrous DMF, DCM, or THF (substrate dependent).

Protocol 1: Surface Grafting (The Attachment)

Context: Attaching to an NHS-activated or Carboxyl-functionalized surface (e.g., functionalized glass, gold, or polymer).

  • Stock Preparation: Dissolve Allyl (3-aminopropyl)carbamate HCl (100 mg) in 5 mL of anhydrous DMF.

  • Neutralization: Add 1.2 equivalents of DIPEA to the stock solution. Crucial: The HCl salt will not react; the free base is required.

  • Incubation:

    • Immerse the activated surface (e.g., NHS-ester slide) into the solution.

    • Incubate for 2–4 hours at Room Temperature (RT) with gentle rocking.

    • Note: Over-incubation is not detrimental as the Alloc group prevents cross-linking.

  • Washing:

    • Rinse 3x with DMF to remove unbound monomers.

    • Rinse 3x with DCM (or Ethanol) to prepare for the next step.

Protocol 2: Palladium-Mediated Deprotection

Context: Removing the Alloc shield to reveal reactive amines.

  • Catalyst Cocktail Prep: In a glovebox or under Argon flow, prepare the deprotection solution in DCM (or THF):

    • Catalyst: 20 mM

      
      
      
    • Scavenger: 400 mM Phenylsilane (

      
      ).
      
    • Why Phenylsilane? It acts as a hydride donor to irreversibly scavenge the allyl cation generated during cleavage, preventing it from re-reacting with the amine.

  • Reaction:

    • Immerse the grafted surface in the Catalyst Cocktail.

    • Incubate for 2 x 30 minutes at RT (refresh solution once to ensure complete removal).

    • Protect from light (Pd catalysts are light-sensitive).

  • Heavy Metal Cleanup (Critical):

    • Wash 3x with DCM.

    • Wash 3x with a solution of 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF. This chelates and removes residual Palladium, which appears as black specks and can be toxic to cells.

    • Final rinse with Ethanol and dry under Nitrogen.

Part 4: Quality Control & Validation

Do not assume the reaction worked. Validate using the following hierarchy.

Table 1: Validation Methods & Expected Data
MethodAnalyteExpected Result (Grafted)Expected Result (Deprotected)
XPS (X-ray Photoelectron Spectroscopy) N1s Core Level Single peak ~400.0 eV (Carbamate/Amide)Appearance of shoulder/peak at ~399.0 eV (Free Amine)
Contact Angle Water Moderate (~50-60°, hydrophobic Alloc)Lower (~30-40°, hydrophilic

)
Fluorescence Assay NHS-Fluorescein Low Fluorescence (Amines blocked)High Fluorescence (Amines reactive)
Ninhydrin Test Free Amines Colorless / Faint BlueDeep Purple (Ruhemann's Purple)
Diagram 2: QC Decision Tree

QC Start Deprotected Surface Test Apply NHS-Fluorescein (Functional Test) Start->Test Result Fluorescence Intensity? Test->Result High High Signal: Successful Functionalization Result->High > Threshold Low Low Signal: Failed Deprotection Result->Low < Threshold Troubleshoot Check Pd Quality Increase Scavenger Conc. Low->Troubleshoot

Caption: Functional validation workflow using fluorescent tagging to confirm amine availability.

Part 5: Troubleshooting & Expert Insights

  • "The surface turned black/grey."

    • Cause: Palladium precipitation (

      
       aggregates).
      
    • Fix: You skipped the Sodium Diethyldithiocarbamate (DDC) wash. DDC is essential for sequestering Pd from porous or rough surfaces.

  • "Low amine yield after deprotection."

    • Cause: Oxidation of the Pd catalyst.

      
       must be bright yellow. If it is orange or brown, it is oxidized and inactive.
      
    • Fix: Use fresh catalyst or switch to stable Pd(II) precursors like

      
       + Phosphine ligands, though Pd(0) is preferred for Alloc.
      
  • "Can I use this for Thiol-Ene Click?"

    • Insight: While the allyl group can participate in thiol-ene click chemistry, doing so consumes the allyl double bond. If you click the allyl group to the surface, you lose the Alloc deprotection mechanism . The carbamate becomes a permanent linker. Only use this molecule for thiol-ene if you intend the carbamate to be permanent.

References

  • Pd-Catalyzed Alloc Removal: Total Synthesis. "Alloc Protecting Group: Alloc Protection & Deprotection Mechanism". Available at: [Link]

  • Surface Cleaning of Palladium: American Chemical Society (Chemical Reviews). "Amino Acid-Protecting Groups" (Section on Alloc removal and DDC washing). Available at: [Link]

Sources

Application Note: Precision Fabrication of Bioactive Scaffolds using Allyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis and utilization of Allyl (3-aminopropyl)carbamate (AAPC) in the fabrication of advanced tissue engineering scaffolds. It focuses on the thiol-ene photoclick mechanism, which offers superior control over network homogeneity and bio-functionalization compared to traditional acrylate-based systems.

Executive Summary

In tissue engineering, the decoupling of mechanical stiffness from biochemical functionality is a critical design requirement. Traditional acrylate-based hydrogels often suffer from heterogeneous network formation and limited post-fabrication modifiability.

This guide details the use of Allyl (3-aminopropyl)carbamate (AAPC) —a bifunctional monomer containing an allyl group for polymerization and a primary amine for bio-conjugation. By incorporating AAPC into a thiol-ene crosslinking system, researchers can generate step-growth networks with high structural regularity while retaining pendant amine groups for the covalent attachment of growth factors, peptides (e.g., RGD), or fluorescent markers.

Key Advantages[1][2]
  • Orthogonal Functionalization: The allyl group participates in the scaffold formation, leaving the amine group available for post-fabrication chemistry (e.g., NHS-ester reactions).

  • Hydrolytic Stability: The carbamate linkage offers superior stability compared to ester-based linkers (e.g., methacrylates), preventing premature degradation during long-term cell culture.

  • Homogeneous Network: Thiol-ene "click" chemistry reduces shrinkage stress and creates ideal mesh sizes for nutrient transport.

Chemical Mechanism & Rationale[3]

The Molecule: Allyl (3-aminopropyl)carbamate

The molecule functions as a "handle" inserter.

  • Structure: CH2=CH-CH2-O-C(=O)-NH-(CH2)3-NH2

  • Allyl Head: Reacts with thiols (e.g., PEG-dithiol) upon radical initiation.

  • Carbamate Linker: Provides a stable, semi-rigid spacer.

  • Propyl-Amine Tail: Remains pendant within the hydrogel mesh, acting as a nucleophile for subsequent biological modification.

The Thiol-Ene Photoclick Reaction

Unlike chain-growth polymerization (acrylates), thiol-ene polymerization is a step-growth mechanism.

  • Initiation: Photoinitiator (LAP) generates radicals under UV/Blue light.

  • Propagation: A thiyl radical attacks the allyl group of AAPC (or the PEG-allyl backbone).

  • Chain Transfer: The carbon radical abstracts a hydrogen from another thiol, regenerating the thiyl radical.

This cycle proceeds rapidly, insensitive to oxygen inhibition, yielding a uniform network.

Experimental Protocols

Protocol A: Synthesis of Allyl (3-aminopropyl)carbamate (AAPC)

Note: Commercially available AAPC is rare; in-house synthesis is standard.

Reagents:

  • Allyl chloroformate (ACF)

  • 1,3-Diaminopropane (DAP)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (1M NaOH)

Procedure:

  • Setup: Cool a solution of 1,3-Diaminopropane (10 equiv, excess) in DCM to 0°C in an ice bath. Critical: Excess diamine prevents the formation of the di-allyl side product.

  • Addition: Dropwise add Allyl chloroformate (1 equiv) diluted in DCM over 60 minutes. Maintain temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Extraction:

    • Wash the organic phase with 1M NaOH to remove HCl byproducts.

    • Wash with brine.

    • Dry over MgSO₄ and concentrate via rotary evaporation.

  • Purification: If necessary, purify via silica gel column chromatography (Eluent: DCM/MeOH/Triethylamine).

  • Validation: Confirm structure via ¹H-NMR (Look for allyl peaks at 5.9 ppm and 5.2 ppm).

Protocol B: Scaffold Fabrication (Thiol-Ene Hydrogel)

Materials:

  • Polymer Backbone: 4-arm PEG-Thiol (MW 10kDa) or Gelatin-Thiol.

  • Crosslinker/Monomer: AAPC (Synthesized above).

  • Co-Crosslinker (Optional): PEG-Diallyl (to adjust stiffness).

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate).

  • Solvent: PBS (pH 7.4).

Step-by-Step Fabrication:

StepActionCritical Parameter
1. Formulation Dissolve PEG-Thiol (10 wt%) and AAPC in PBS.Stoichiometry: Ratio of Thiol : (Allyl groups) must be 1:1 for perfect gelation.
2. Initiator Add LAP to a final concentration of 0.05% (w/v).Keep in dark to prevent premature curing.
3. Mixing Vortex gently to ensure homogeneity. Degas if ultra-high precision is needed.Avoid introducing bubbles.
4. Casting Pipette 50 µL of precursor solution into PDMS molds (e.g., 5mm diameter).Ensure mold is hydrophobic to prevent sticking.
5. Curing Expose to 365nm (UV) or 405nm (Blue) light for 2–5 minutes.Intensity: 10 mW/cm². Distance: 5 cm.
6. Washing Wash hydrogels 3x in sterile PBS to remove unreacted monomer/initiator.Essential for cytotoxicity removal.
Protocol C: Post-Fabrication Bio-Functionalization

This step proves the utility of AAPC by attaching a bioactive peptide (e.g., RGD for cell adhesion) to the pendant amines.

  • Activation: Prepare a solution of NHS-RGD (or NHS-Fluorescein for visualization) in PBS (pH 8.0).

  • Incubation: Submerge the AAPC-functionalized scaffolds in the solution for 2 hours at RT.

  • Quenching: Wash with Tris-buffer (pH 8.0) to quench unreacted NHS esters.

  • Result: The scaffold is now covalently decorated with RGD peptides only where AAPC was incorporated.

Visualization of Workflow

The following diagram illustrates the chemical logic and fabrication workflow, highlighting the orthogonality of the allyl and amine groups.

ScaffoldWorkflow cluster_synthesis Phase 1: Monomer Synthesis cluster_fabrication Phase 2: Scaffold Fabrication (Thiol-Ene) cluster_func Phase 3: Bio-Functionalization ACF Allyl Chloroformate AAPC Allyl (3-aminopropyl)carbamate (AAPC) ACF->AAPC Dropwise 0°C DAP 1,3-Diaminopropane (Excess) DAP->AAPC Gel Crosslinked Hydrogel (Pendant Amines) AAPC->Gel Allyl Group Polymerization PEG 4-Arm PEG-Thiol PEG->Gel Thiol-Ene Click LAP LAP Initiator LAP->Gel 365nm Light Final Bioactive Scaffold (Cell Ready) Gel->Final Amine-NHS Conjugation RGD NHS-RGD Peptide RGD->Final

Caption: Workflow integrating AAPC synthesis, thiol-ene photoclick crosslinking, and orthogonal amine-based bio-functionalization.

Characterization & Quality Control

To ensure the scaffold meets rigorous scientific standards, the following assays are mandatory:

AssayPurposeMethodologyTarget Metric
TNBS Assay Quantify available aminesReact scaffold with Trinitrobenzenesulfonic acid; measure absorbance at 335nm.> 1 µmol amine / mg dry gel (confirms AAPC incorporation).
Rheology Mechanical StiffnessFrequency sweep (0.1–10 Hz) on a parallel plate rheometer.G' (Storage Modulus) should be constant (elastic solid).
Swelling Ratio Network DensityWeigh wet (

) vs. dry (

). Ratio =

.
Consistent swelling confirms homogeneous crosslinking.
Live/Dead Assay Cytotoxicity CheckSeed 3T3 fibroblasts; stain with Calcein AM/EthD-1.>90% Viability (confirms monomer removal).
Troubleshooting Guide
  • Problem: Gel does not cure or is too soft.

    • Cause: Oxygen inhibition (rare in thiol-ene but possible) or incorrect stoichiometry.

    • Solution: Ensure Thiol:Allyl ratio is exactly 1:1. Increase LAP concentration to 0.1%.

  • Problem: Low functionalization efficiency (TNBS signal low).

    • Cause: Amine protonation or steric hindrance.

    • Solution: Perform NHS-reaction at pH 8.5 to ensure amines are deprotonated (nucleophilic).

References

  • Lin, C. C., & Anseth, K. S. (2009). Glutaraldehyde-free formation of hydrogels via thiol-ene photoclick chemistry. Pharmaceutical Research, 26(3), 631–643. Link

  • Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.[1] Synthesis, 2002(15), 2195-2202.[1] Link

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. Link

  • Fairbanks, B. D., et al. (2009). A Versatile Synthetic Extracellular Matrix Mimic via Thiol-Norbornene Photopolymerization. Advanced Materials, 21(48), 5005-5010. Link

Sources

Protocol for the Controlled Radical Polymerization of Allyl (3-Aminopropyl)carbamate via RAFT

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: The polymerization of allyl monomers via conventional free-radical methods is notoriously challenging due to significant degradative chain transfer, which leads to low molecular weights and slow reaction rates.[1][2][3] This guide provides a detailed protocol for the polymerization of allyl (3-aminopropyl)carbamate, a functional monomer with potential applications in biomaterials and drug delivery, using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a controlled radical polymerization (CRP) technique that minimizes irreversible termination reactions, enabling the synthesis of well-defined polymers with predictable molecular weights and narrow polydispersity.[1][4][5][6] This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable method for preparing functional poly(allyl (3-aminopropyl)carbamate).

Introduction: The Challenge and Solution for Polymerizing Allyl Monomers

Allyl monomers, characterized by the H₂C=CH-CH₂R structure, are a class of building blocks that can introduce valuable functionality into polymers.[] However, their utility has been historically limited by their poor polymerizability under standard free-radical conditions. The primary obstacle is degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the allyl monomer.[1][2][8] This terminates the growing polymer chain and forms a stable, non-propagating allyl radical, effectively halting the polymerization process.[1][9]

To overcome this significant challenge, controlled radical polymerization (CRP) techniques are employed.[1] Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a versatile and powerful method for a wide range of monomers, including those with functional groups that are incompatible with other polymerization techniques.[4][5][6] RAFT polymerization introduces a dynamic equilibrium between active and dormant polymer chains, which suppresses termination reactions and allows for the synthesis of polymers with controlled architectures.[4][6]

This application note details a robust protocol for the RAFT polymerization of allyl (3-aminopropyl)carbamate, providing a pathway to synthesize well-defined, functional polymers for advanced applications.

Materials and Equipment

ReagentGradeSupplier (Example)Notes
Allyl (3-aminopropyl)carbamate≥95%Custom synthesis or specialized supplierMonomer purity is critical. It is recommended to pass the monomer through a column of basic alumina to remove any inhibitors prior to use.
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT)≥98%Sigma-AldrichRAFT Chain Transfer Agent (CTA).
Azobisisobutyronitrile (AIBN)≥98%Sigma-AldrichRadical initiator. Recrystallize from methanol before use.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Basic AluminaActivated, Brockmann ISigma-AldrichFor inhibitor removal.
MethanolACS gradeFisher ScientificFor initiator recrystallization and polymer precipitation.
Tetrahydrofuran (THF)HPLC gradeFisher ScientificFor Gel Permeation Chromatography (GPC) analysis.
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)Cambridge Isotope LaboratoriesFor NMR analysis.
  • Schlenk flasks

  • Rubber septa

  • Magnetic stirrer and stir bars

  • Oil bath with temperature controller

  • Schlenk line with vacuum and inert gas (N₂ or Ar) supply

  • Syringes and needles

  • Rotary evaporator

  • Vacuum oven

  • Gel Permeation Chromatography (GPC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FTIR) spectrometer

Experimental Protocol: RAFT Polymerization of Allyl (3-aminopropyl)carbamate

This protocol outlines the RAFT polymerization of allyl (3-aminopropyl)carbamate targeting a degree of polymerization (DP) of 50.

  • RAFT Agent (CTA): DDMAT is chosen as it is a versatile trithiocarbonate effective for controlling the polymerization of "more activated" monomers and has been shown to be effective for challenging monomers.[1]

  • Initiator: AIBN is a standard thermal initiator with a well-characterized decomposition rate at the recommended reaction temperature. The [CTA]/[I] ratio is crucial for achieving good control and high chain-end functionality. A ratio of 10:1 is a good starting point.[1]

  • Solvent: Anhydrous 1,4-dioxane is selected for its ability to dissolve the monomer, initiator, and the resulting polymer, as well as its relatively high boiling point suitable for the reaction temperature.

  • Temperature: 70 °C is chosen to ensure a suitable decomposition rate of AIBN while minimizing potential side reactions.

  • Monomer and Initiator Purification:

    • Purify allyl (3-aminopropyl)carbamate by passing it through a short column of basic alumina to remove any storage inhibitors.

    • Recrystallize AIBN from methanol and dry under vacuum.

  • Preparation of the Reaction Mixture:

    • In a 25 mL Schlenk flask equipped with a magnetic stir bar, add allyl (3-aminopropyl)carbamate (1.0 g, ~5.8 mmol, assuming a molecular weight of ~172 g/mol ).

    • Add DDMAT (42.4 mg, 0.116 mmol, for a [Monomer]/[CTA] ratio of 50).

    • Add AIBN (1.9 mg, 0.0116 mmol, for a [CTA]/[Initiator] ratio of 10).

    • Add 2.0 mL of anhydrous 1,4-dioxane to the flask.

  • Degassing:

    • Seal the Schlenk flask with a rubber septum.

    • Subject the reaction mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. This is critical as oxygen can inhibit radical polymerization.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with an inert gas (N₂ or Ar).

    • Place the sealed Schlenk flask in a preheated oil bath at 70 °C.

    • Stir the reaction mixture for the desired time (e.g., 12-24 hours). To monitor the reaction progress, small aliquots can be withdrawn at different time points using a degassed syringe for conversion and molecular weight analysis.

  • Termination and Isolation:

    • To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.

    • Dilute the viscous solution with a small amount of THF if necessary.

    • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator fragments.

    • Dry the final polymer in a vacuum oven at room temperature until a constant weight is achieved.

Visualization of the Experimental Workflow

RAFT_Polymerization_Workflow prep 1. Reagent Preparation (Monomer, CTA, Initiator) mix 2. Reaction Mixture Assembly (in Schlenk Flask) prep->mix Add to flask degas 3. Degassing (Freeze-Pump-Thaw Cycles) mix->degas Seal & Freeze polymerize 4. Polymerization (70 °C, Inert Atmosphere) degas->polymerize Backfill & Heat isolate 5. Isolation & Purification (Precipitation in Methanol) polymerize->isolate Quench & Precipitate characterize 6. Characterization (GPC, NMR, FTIR) isolate->characterize Analyze dried polymer

Sources

Functionalizing nanoparticles with allyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Surface Engineering of Nanoparticles using Allyl (3-aminopropyl)carbamate

Executive Summary

Functionalizing nanoparticles (NPs) often requires a delicate balance between reactivity and stability. Allyl (3-aminopropyl)carbamate (CAS 503817-47-8), effectively known as N-Alloc-1,3-diaminopropane , serves as a high-value bifunctional linker in nanomedicine. Its unique structure features a primary amine for surface anchoring and an Alloc (Allyloxycarbonyl) protected amine.

This application note details the use of this molecule for two distinct strategic purposes:

  • Orthogonal Protection: Using the Alloc group to mask a secondary amine during synthesis, preventing cross-linking, followed by controlled deprotection.

  • Bio-Orthogonal "Click" Handle: Utilizing the allyl alkene moiety directly for Thiol-Ene click chemistry, enabling rapid conjugation of thiol-containing drugs or ligands.

Molecule Profile & Chemical Logic

  • IUPAC Name: Allyl N-(3-aminopropyl)carbamate

  • Structure:

    
    
    
  • Molecular Weight: ~158.19 g/mol

  • Solubility: Soluble in water, methanol, DCM, DMF.

Mechanism of Action: The molecule possesses a "Head" (Free Amine) and a "Tail" (Alloc Group).

  • The Head (

    
    ):  Reacts with activated carboxyls (NHS-esters) or epoxides on the NP surface.
    
  • The Tail (Alloc): Stable under acidic (TFA) and basic (Piperidine) conditions used in peptide synthesis. It is removed only via Palladium(0)-catalyzed allyl transfer, making it orthogonal to almost all other surface chemistries.

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for using this linker.

G Start Start: Carboxyl-Functionalized NP Activation Step 1: EDC/NHS Activation Start->Activation Conjugation Step 2: Conjugation with Allyl (3-aminopropyl)carbamate Activation->Conjugation Amide Bond Formation Intermediate Intermediate: Alloc-Protected NP Surface Conjugation->Intermediate Decision Decision Point: Application Route Intermediate->Decision RouteA Route A: Orthogonal Deprotection (Reveal Free Amines) Decision->RouteA Pd(PPh3)4 Cat. RouteB Route B: Thiol-Ene 'Click' (Use Allyl Handle) Decision->RouteB R-SH + Radical Initiator FinalA Result A: Poly-Amine Surface (For Dendrimers/cationic charge) RouteA->FinalA FinalB Result B: Thiol-Conjugated Drug/Ligand (Stable Thioether Bond) RouteB->FinalB

Caption: Workflow for functionalizing nanoparticles with Allyl (3-aminopropyl)carbamate, showing the divergence between deprotection and click chemistry pathways.

Detailed Protocols

Phase 1: Surface Anchoring (Conjugation)

Target Substrate: Carboxylated Nanoparticles (e.g., Silica-COOH, Au-MUA, PLGA-COOH).

Reagents:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)[1]

  • Activation Buffer: MES (0.1 M, pH 5.5)[1]

  • Reaction Buffer: PBS (1x, pH 7.4) or Bicarbonate (pH 8.0)

Step-by-Step:

  • Activation: Disperse 10 mg of Carboxyl-NPs in 2 mL MES buffer. Add EDC (20 mM final) and NHS (50 mM final). React for 15 minutes at Room Temperature (RT).

  • Wash: Centrifuge/filter to remove excess EDC (critical to prevent cross-linking). Resuspend pellet in Reaction Buffer.

  • Coupling: Add Allyl (3-aminopropyl)carbamate (50 molar excess relative to surface -COOH).

    • Note: The pH must be > 7.2 to ensure the free amine is deprotonated and nucleophilic.

  • Incubation: Shake gently for 2–4 hours at RT.

  • Purification: Wash 3x with water/ethanol to remove unreacted linker.

    • QC Check: FTIR should show a new peak at ~1690–1720 cm⁻¹ (Carbamate C=O) distinct from the Amide I/II bands.

Phase 2: Application Routes

Choose Route A or Route B based on your research goal.

Route A: Alloc Deprotection (Revealing Amines)

Goal: Generate a dense primary amine surface without cross-linking during the initial coupling. Constraint: Requires organic solvent compatibility (DCM or DMF). Suitable for Crosslinked Silica or Gold NPs. Avoid for PLGA.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [

    
    ][2]
    
  • Scavenger: Phenylsilane (

    
    ) or Morpholine.
    
  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (degassed).

Protocol:

  • Preparation: Resuspend dry Alloc-NPs in degassed DCM/DMF under Nitrogen/Argon.

  • Catalyst Mix: Add Phenylsilane (20 eq. per Alloc group) followed by

    
     (0.05 eq.).[2]
    
    • Why Phenylsilane? It acts as a hydride donor, scavenging the allyl cation generated by the Pd catalyst, regenerating the Pd(0) and preventing side reactions.

  • Reaction: Stir gently for 2 hours at RT in the dark (Pd is light sensitive).

  • Washing: Wash extensively with DCM, then DMF, then 0.5% Sodium Diethyldithiocarbamate (in DMF) to chelate and remove residual Palladium.

  • Result: Surface now displays free primary amines (

    
    ), ready for further conjugation or cationic applications.
    
Route B: Thiol-Ene "Click" Chemistry

Goal: Conjugate a thiol-drug or thiol-PEG using the Allyl group. Advantage:[3][4] Rapid, high-yield, works in aqueous/organic mixtures.

Reagents:

  • Thiol-Ligand (e.g., HS-PEG-OMe or HS-Peptide).

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) for water, or Irgacure 2959 for organics.

  • Light Source: UV (365 nm) or Visible Blue (405 nm) depending on initiator.

Protocol:

  • Mix: Resuspend Alloc-NPs in water/PBS. Add Thiol-Ligand (10–20 molar excess).

  • Initiator: Add LAP (final conc. 0.05% w/v).

  • Irradiation: Irradiate with UV/Blue light (10–20 mW/cm²) for 5–15 minutes.

    • Mechanism:[5][6] The initiator generates radicals which abstract a proton from the thiol, creating a thiyl radical. This radical attacks the allyl double bond (anti-Markovnikov addition).

  • Purification: Centrifuge/Dialyze to remove free ligand.

Data Presentation & Troubleshooting

Table 1: Characterization Matrix

TechniqueExpected Result (Alloc-NP)Expected Result (Deprotected-NP)
Zeta Potential Neutral/Slightly Negative (Carbamate masks charge)Highly Positive (Free amines protonated at pH 7)
FTIR Sharp peak ~1700 cm⁻¹ (Carbamate C=O)Disappearance of 1700 cm⁻¹; Increase in N-H bend
Ninhydrin Test Negative (Purple color absent)Positive (Deep Purple/Blue)

Troubleshooting Guide:

  • Issue: Aggregation during Deprotection.

    • Cause: Loss of steric stabilization or solvent incompatibility.

    • Fix: Ensure NPs are fully crosslinked (if silica). Use DMF instead of DCM. Add a small amount of PEG-silane during the initial synthesis to provide steric bulk.

  • Issue: Low Click Efficiency.

    • Cause: Oxygen inhibition of radicals.

    • Fix: Degas buffers (bubble

      
       for 15 mins) before adding the initiator.
      
  • Issue: Residual Palladium.

    • Cause: Inefficient washing after deprotection.

    • Fix: Use the Sodium Diethyldithiocarbamate wash step. It is specific for removing heavy metals.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS and Click chemistries). Link

  • Thiol-Ene Click Chemistry on Nanoparticles

    • RSC Advances, 2021. "Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry." (Demonstrates the utility of allyl groups for surface functionalization). Link

  • Alloc Deprotection Methodology

    • Journal of Organic Chemistry, "Palladium-Catalyzed Deprotection of Alloc-Amines." (Standard organic protocol adapted for heterogeneous surfaces). Link

  • 1,3-Diaminopropane on Nanoparticles

    • Journal of Environmental Management, 2019.[7] "Modification of multi-walled carbon nanotubes by 1,3-diaminopropane." (Context for the diamine backbone utility). Link

  • Alloc-1,3-Diaminopropane Properties

    • PubChem Compound Summary for Allyl (3-aminopropyl)carbamate. Link(Note: Link directs to related Allyl-amine structures for verification of functional group properties).

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of allyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Yields & Selectivity in Mono-Alloc Protection of 1,3-Diaminopropane Audience: Researchers, Process Chemists, and Drug Development Scientists Reference ID: TS-ALLOC-DAP-001[1]

Introduction: The Symmetry Challenge

The synthesis of Allyl (3-aminopropyl)carbamate involves the mono-protection of 1,3-diaminopropane. The core technical challenge is symmetry breaking . Because both amine groups on the starting material are chemically identical, standard addition of allyl chloroformate (Alloc-Cl) typically results in a statistical mixture: unreacted diamine, the desired mono-carbamate, and the unwanted bis-carbamate (di-protection).[1]

This guide addresses the specific yield-killing mechanisms inherent in this reaction and provides protocol adjustments to shift the equilibrium toward the mono-protected species.

Part 1: Reaction Stoichiometry & Kinetics

Q: I am consistently getting 30-40% bis-alloc byproduct. How do I stop the second addition?

A: You are likely operating under "diffusion control" rather than "kinetic control."

When you add Alloc-Cl to a 1:1 mixture of diamine, the reaction is faster than the mixing time.[1] The first molecule of Alloc-Cl reacts with a diamine to form the mono-product. If that mono-product remains in a zone of high Alloc-Cl concentration, it competes for the next Alloc-Cl molecule, leading to the bis-product.[1]

The Solution: The "High-Dilution Inverse Addition" Protocol

To maximize yield, you must ensure the Alloc-Cl is the limiting reagent locally at the drop site.[1]

  • Excess Diamine: Increase the stoichiometry of 1,3-diaminopropane to 5–10 equivalents relative to Alloc-Cl. This statistical overload ensures that any incoming Alloc-Cl molecule is far more likely to encounter a fresh diamine than a mono-protected one.

  • Inverse Addition: Do not add the diamine to the Alloc-Cl. Dissolve the diamine in your solvent (DCM or Methanol) and cool to -10°C to 0°C . Dissolve Alloc-Cl in a separate volume of solvent and add it dropwise over 1–2 hours.

  • Vigorous Stirring: High agitation is critical to dissipate the reagent immediately upon addition.

Q: Using 10 equivalents of diamine is wasteful. Is there a more atom-economical method?

A: Yes, use the "Acid-Salt" Strategy (pH-Controlled Synthesis). [1]

This method relies on the statistical probability of protonation. By adding exactly 1 equivalent of acid (like HCl or


-TsOH) to the diamine, you create a statistical distribution where the majority of molecules are mono-protonated (

).
  • Mechanism: The ammonium group (

    
    ) is non-nucleophilic. The remaining free amine (
    
    
    
    ) reacts with Alloc-Cl.
  • Benefit: You can run this at near 1:1 stoichiometry (Diamine:Alloc-Cl) without massive excess.

Protocol Adjustment:

  • Dissolve 1,3-diaminopropane (1 eq) in Methanol.

  • Add HCl (1 eq, e.g., 1.25 M in MeOH) dropwise at 0°C.

  • Add Alloc-Cl (0.9 eq) slowly.

  • Maintain pH ~8–9 using a weak inorganic base (like

    
    ) if necessary to scavenge the HCl produced by the Alloc-Cl reaction, without deprotonating the protecting ammonium group.
    

Part 2: Reagent Selection

Q: Alloc-Cl is too aggressive. Are there milder reagents to improve selectivity?

A: Yes. Switching the leaving group affects the "Hard/Soft" character of the electrophile.

Chloroformates are highly reactive "hard" electrophiles. Carbonates are "softer" and more selective, often allowing for better discrimination between the primary amine and the already-reacted carbamate (which is less nucleophilic).

Comparative Reagent Table:

ReagentReactivitySelectivity for Mono-ProductAtom EconomyRecommendation
Allyl Chloroformate (Alloc-Cl) HighLow (Statistical mix)HighUse only with large excess diamine.[1]
Diallyl Carbonate LowModerateModerateRequires catalyst or heat; good for scale-up.
Allyl Phenyl Carbonate ModerateHigh Low (Phenol byproduct)Best for high-value synthesis.
Alloc-Succinimide (Alloc-OSu) ModerateVery HighLowExpensive; use for small-scale precision.[1]

Technical Insight: Allyl Phenyl Carbonate reacts slower than Alloc-Cl, allowing the thermodynamic difference between the diamine and the mono-carbamate to exert more control over the product distribution.

Part 3: Workup & Purification (The Critical Step)

Q: My reaction worked, but I can't separate the product from the excess diamine. Distillation is messy.

A: Rely on "Solubility Switching" (Acid/Base Extraction) instead of distillation.

1,3-diaminopropane is highly water-soluble.[1] The mono-Alloc product is amphiphilic (soluble in organic and water depending on pH). The bis-Alloc byproduct is lipophilic (organic soluble only).

The "Three-Phase" Purification Workflow:

  • Acid Wash (Removal of Bis-Byproduct):

    • Dilute the crude reaction mixture with DCM .

    • Wash with 1M HCl (pH ~2).

    • Result:

      • Organic Layer: Contains Bis-Alloc byproduct (neutral). DISCARD.

      • Aqueous Layer: Contains Mono-Alloc product (protonated) and Unreacted Diamine (protonated). KEEP.

  • Basification & Extraction (Isolation of Product):

    • Adjust the aqueous layer pH to ~10–11 using NaOH.

    • Saturate the aqueous layer with NaCl (Salting out).

    • Extract exhaustively with DCM or CHCl3 (3x).

    • Result:

      • Organic Layer: Contains Mono-Alloc Product .[2] (The diamine is so hydrophilic it largely remains in the brine/water phase, while the carbamate chain makes the product extractable).

  • Final Polish:

    • Dry organic layer over

      
       and concentrate.[3]
      
    • If diamine persists, a quick Kugelrohr distillation at low vacuum will remove the volatile diamine, leaving the heavier carbamate behind.[1]

Part 4: Visualization of Workflows

Diagram 1: Reaction Pathways & Yield Loss Mechanisms

ReactionPathway Start 1,3-Diaminopropane (Symmetrical) Mono Mono-Alloc Product (Target) Start->Mono k1 (Fast) + Alloc-Cl AllocCl Alloc-Cl (Electrophile) Bis Bis-Alloc Byproduct (Yield Loss) Mono->Bis k2 (Competitive) + Alloc-Cl Condition Condition: High Concentration Condition->Mono Promotes k2

Caption: Kinetic competition between mono-protection (k1) and di-protection (k2). High local concentrations of Alloc-Cl accelerate k2.

Diagram 2: The "Solubility Switch" Purification Protocol

WorkupFlow Crude Crude Mixture (Diamine + Mono + Bis) AcidStep Add 1M HCl (pH 2) Wash with DCM Crude->AcidStep Org1 DCM Layer: Bis-Alloc (Neutral) AcidStep->Org1 Discard Aq1 Aqueous Layer: Mono-Alloc (H+) + Diamine (2H+) AcidStep->Aq1 Keep BaseStep Adjust pH to 11 (NaOH) Extract with DCM Aq1->BaseStep Org2 DCM Layer: Mono-Alloc Product BaseStep->Org2 Target Product Aq2 Aqueous Layer: Unreacted Diamine BaseStep->Aq2 Waste

Caption: Purification strategy utilizing the basicity difference between the carbamate and the diamine.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley. (Standard text for carbamate protection protocols).

  • Krapcho, A. P., & Kuell, C. S. (1990).[1] Mono-protected diamines.[4][5] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines and di-tert-butyl dicarbonate.[1] Synthetic Communications. Link (Foundational method for statistical mono-protection).

  • Pittelkow, M., et al. (2004).[1] Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis. Link (Describes the use of phenyl carbonates for higher selectivity).

  • Vutukuri, D. R., et al. (2003).[1][6] A Mild Deprotection Strategy for Allyl-Protecting Groups. The Journal of Organic Chemistry. Link (Context on Alloc group stability and manipulation).

Sources

Purification methods to remove impurities from allyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Product Support ID: TS-ALLOC-DAP-001


-Alloc-1,3-diaminopropane (CAS: 503817-47-8 / 146977-44-2)

Executive Summary

This guide addresses the purification of Allyl (3-aminopropyl)carbamate , a mono-protected diamine intermediate. The primary challenge in synthesizing this molecule is the statistical distribution of products: unreacted 1,3-diaminopropane, the desired mono-Alloc product, and the undesired bis-Alloc impurity.

This guide prioritizes Acid-Base Extraction as the "Gold Standard" method due to its scalability and efficiency in separating the neutral bis-impurity from the basic mono-product. Chromatographic solutions are provided as secondary alternatives.

Module 1: The "Gold Standard" Purification Protocol

Method: Selective Acid-Base Extraction (Liquid-Liquid Extraction) Best For: Removing bis-Alloc-1,3-diaminopropane and unreacted 1,3-diaminopropane.

The Logic (Why this works)

The separation relies on the distinct pKa properties of the components in the crude mixture:

  • Bis-Alloc Impurity: Neutral (Both amines are acylated). Stays in organic solvent at all pH levels.

  • Unreacted Diamine: Highly basic (two free amines) and highly water-soluble.

  • Target Product (Mono-Alloc): Contains one free primary amine (

    
    ). It can be toggled between water-soluble (protonated, cationic) and organic-soluble (neutral) states by adjusting pH.
    
Step-by-Step Protocol

Reagents Needed:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)[1][2]

  • Brine (Saturated NaCl)

  • pH paper or meter

Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).

  • Initial Wash (Remove Diamine): Wash the organic layer twice with water .

    • Technical Note: The unreacted 1,3-diaminopropane is highly hygroscopic and water-soluble. It will partition into the aqueous phase immediately.

  • Acid Extraction (Isolate Product): Extract the DCM layer with 1M HCl (3 x volumes).

    • Mechanism:[2][3][4][5] The target mono-amine protonates (

      
      ) and moves to the aqueous layer. The neutral bis-Alloc impurity remains in the DCM.
      
    • Checkpoint: Save the organic layer (contains impurities) for TLC analysis to confirm separation.

  • Basification: Take the combined acidic aqueous extracts (containing your product) and cool them in an ice bath. Slowly add 2M NaOH until the pH reaches >12 .

    • Observation: The solution may become cloudy as the free amine is regenerated and becomes insoluble in water.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x volumes).

  • Drying: Dry the combined DCM extracts over anhydrous

    
    , filter, and concentrate in vacuo.
    
Visualization: Acid-Base Extraction Flowchart

ExtractionWorkflow Start Crude Mixture (Mono, Bis, Diamine) DCM Dissolve in DCM Wash with H2O Start->DCM Decision1 Phase Separation DCM->Decision1 AqWaste Aqueous Waste (Contains excess 1,3-diaminopropane) Decision1->AqWaste Aqueous OrgLayer1 Organic Layer (Mono + Bis) Decision1->OrgLayer1 Organic AcidExtract Extract with 1M HCl OrgLayer1->AcidExtract Decision2 Phase Separation AcidExtract->Decision2 OrgWaste Organic Layer (Discard) (Contains Bis-Alloc Impurity) Decision2->OrgWaste Organic AqProduct Acidic Aqueous Layer (Contains Product as Salt) Decision2->AqProduct Aqueous Basify Basify to pH > 12 (NaOH) AqProduct->Basify FinalExtract Extract with DCM Dry & Concentrate Basify->FinalExtract FinalProduct Pure Allyl (3-aminopropyl)carbamate FinalExtract->FinalProduct

Caption: Separation logic for isolating mono-protected amines from neutral impurities and diamines.

Module 2: Chromatographic Purification

Method: Flash Column Chromatography (Silica Gel) Best For: High-purity requirements (>98%) or when emulsions prevent extraction.

The "Tailing" Problem

Primary amines interact strongly with the acidic silanols on the surface of silica gel, causing "tailing" (broad, streaky spots) and poor separation.

Troubleshooting Protocol

To purify Allyl (3-aminopropyl)carbamate on silica, you must modify the mobile phase.

ParameterRecommendationReason
Stationary Phase Standard Silica Gel (40-63 µm)-
Mobile Phase Modifier Triethylamine (Et3N) or Ammonium Hydroxide (NH4OH) Competes with the amine for silanol binding sites, sharpening the peak.
Recommended Solvent System DCM : Methanol : NH4OH (90:9:1)The polarity of MeOH moves the amine; NH4OH suppresses tailing.
Alternative System DCM : Methanol : Et3N (95:4:1)Use if NH4OH is unavailable.

Technical Tip: Pre-wash the silica column with the mobile phase containing the modifier before loading your sample. This "deactivates" the silica.

Module 3: Salt Formation (Crystallization)

Method: Formation of the Hydrochloride or Oxalate Salt Best For: Long-term storage and stabilizing the oil into a solid.

If the free base is an oil and difficult to handle, converting it to a salt often precipitates impurities.

  • HCl Salt: Dissolve the purified oil in a minimal amount of dry Ethanol or Methanol. Add 1.1 equivalents of HCl (4M in Dioxane). Add Diethyl Ether or Hexanes until turbid. Cool to 4°C to crystallize.

  • Oxalate Salt: Dissolve in Ethanol. Add 1 equivalent of Oxalic acid. The oxalate salt of the mono-amine often crystallizes readily.

Frequently Asked Questions (FAQs)

Q1: I tried the acid extraction, but my yield is very low. Where is my product? A: This usually happens during the "Basification" step (Step 4).

  • Check pH: Did you reach pH > 12? If the pH is only 8 or 9, the amine might still be partially protonated and water-soluble.

  • Salting Out: The free amine is a small, polar molecule. It may still have significant water solubility even when neutral. Saturate the aqueous layer with NaCl (solid) before the final DCM extraction to push the amine into the organic phase ("Salting Out" effect).

Q2: Is the Alloc group stable to 1M HCl? A: Yes. The Alloc (Allyloxycarbonyl) group is a carbamate.[6] Carbamates are generally stable to dilute aqueous acids at room temperature. They require strong acids (like HBr/Acetic Acid) or specific metal catalysts (Pd) for cleavage [1]. You can safely perform the 1M HCl extraction without removing the protecting group.

Q3: Can I distill this compound? A: Allyl (3-aminopropyl)carbamate is a high-boiling oil. Distillation requires high vacuum (<1 mmHg). Heating carbamates excessively can lead to thermal decomposition or polymerization of the allyl group. Column chromatography or acid-base extraction is safer and preferred.

Q4: How do I remove the bis-Alloc impurity if I can't do extraction? A: If extraction is impossible (e.g., severe emulsions), use the chromatography method in Module 2. The bis-Alloc impurity is much less polar than the mono-amine.

  • TLC Tip: In 10% MeOH/DCM, the bis-impurity will have an Rf ~ 0.8-0.9, while the mono-amine will have an Rf ~ 0.2-0.4. Separation is usually easy.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard reference for carbamate stability).

  • Krapcho, A. P.; Kuell, C. S. "Mono-Protected Diamines. N-tert-Butoxycarbonyl-α,ω-Alkanediamines from α,ω-Alkanediamines." Synthetic Communications, 1990 , 20(16), 2559–2564. (Foundational protocol for statistical mono-protection and purification via extraction). [2]

  • Daga, M. C.; Taddei, M.; Varchi, G. "Alloc-Cl." Encyclopedia of Reagents for Organic Synthesis, 2001 . (Details on Allyl Chloroformate reactivity).

Sources

Overcoming solubility issues of allyl (3-aminopropyl)carbamate in water

Author: BenchChem Technical Support Team. Date: February 2026

The Physicochemical Challenge: The "Amphiphilic Paradox"

Allyl (3-aminopropyl)carbamate (often abbreviated as Alloc-1,3-diaminopropane ) presents a classic solubility challenge known as the "Amphiphilic Paradox."[1][2][3]

To successfully solubilize this molecule, you must understand the competition between its two functional ends:

  • The Hydrophilic Head: The primary amine (

    
    ) is highly polar and basic.[1][2][3]
    
  • The Hydrophobic Tail: The Alloc (allyloxycarbonyl) group is lipophilic and non-polar.[1][2][3]

The Root Cause of Insolubility: In neutral water (pH 7), the free base form of this molecule often exists as an oil or a waxy solid that resists dissolution.[1][2][3] The hydrophobic Alloc group dominates the solvation energetics, preventing the water network from organizing around the molecule.[1][3] Solubility is only achieved when the amine is ionized, overpowering the hydrophobic tail. [1][3]

Troubleshooting Workflow: Solubility Decision Tree

Before proceeding with specific protocols, identify your current state using the logic flow below.

SolubilityTree Start Start: What is your material form? FreeBase Free Base (Yellowish Oil/Waxy Solid) Start->FreeBase Salt HCl Salt (White Powder) Start->Salt CheckApp Application Requirement? FreeBase->CheckApp Dissolve Dissolve in Water Salt->Dissolve AcidOK Acidic pH (4-6) OK? CheckApp->AcidOK Neutral Strict Neutral pH (7.4) Required? CheckApp->Neutral ProtocolA Protocol A: HCl Titration (Forms Soluble Salt) AcidOK->ProtocolA ProtocolB Protocol B: Organic Cosolvent (DMSO/EtOH) Neutral->ProtocolB Cloudy Solution turns cloudy upon adding Buffer? Dissolve->Cloudy SaltingOut Issue: Salting Out / Deprotonation See FAQ #1 Cloudy->SaltingOut Yes

Figure 1: Decision logic for selecting the correct solubilization strategy based on starting material and application constraints.

Module 1: The Protonation Switch (Primary Strategy)[1][2][3]

The most robust method to dissolve Allyl (3-aminopropyl)carbamate is to convert the free amine into its hydrochloride salt.[1][2][3] The primary amine has a


 of approximately 10.5  [1].[1][3] At any pH significantly below this value, the amine accepts a proton (

), becoming cationic (

).[2][3] This charge forces hydration and ensures solubility.[2][3]
Protocol A: Conversion to Hydrochloride Salt

Best for: Synthesis intermediates, acidic buffers, and general stock solutions.[1][3]

Reagents:

  • Allyl (3-aminopropyl)carbamate (Free Base)[1][2][3]

  • 0.1 M or 1.0 M Hydrochloric Acid (HCl)[2][3]

  • Deionized Water (

    
    )[1][2][3]
    

Step-by-Step Procedure:

  • Suspend: Place the oily free base in a glass vial. Add

    
     to reach 80% of your target volume.[1][2] The oil will likely bead up or sit at the bottom.[1][3]
    
  • Monitor: Insert a micro-pH probe and magnetic stir bar.

  • Titrate: Dropwise add 1.0 M HCl while stirring vigorously.

    • Observation: As the pH drops below 9.0, the oil droplets will begin to disperse.[3]

    • Target: Continue adding HCl until the pH stabilizes between 4.5 and 6.0 .

  • Clarification: The solution should become optically clear.

  • Finalize: Add water to the final volume.

Why this works: The protonation creates a distinct ionic dipole.[1][2][3] The hydration energy of the ammonium cation (


) is sufficient to overcome the lattice energy/hydrophobic effect of the Alloc group [2].[1][2][3]

Module 2: Cosolvent Engineering (Neutral pH Strategy)

If your experiment (e.g., cell culture or sensitive polymerization) cannot tolerate acidic pH, you must use a cosolvent.[2][3] The Alloc group is highly soluble in polar aprotic solvents.[1][3]

Protocol B: The "Solvent Shift" Method

Best for: Biological assays, neutral pH buffers (PBS/HEPES).[1][2][3]

Recommended Cosolvents:

Solvent Solubility Limit Biological Compatibility Notes
DMSO >100 mg/mL High (if <0.5% v/v) Preferred.[1][2][3] Excellent stability.
Ethanol >50 mg/mL Moderate Volatile; may evaporate during long incubations.[1][2][3]

| DMF | >100 mg/mL | Low | Toxic to cells; avoid if possible.[1][2][3] |

Step-by-Step Procedure:

  • Make a Stock: Dissolve the Allyl (3-aminopropyl)carbamate free base in 100% DMSO at 100x the desired final concentration (e.g., if you need 1 mM, make a 100 mM stock).[1][2][3]

  • Vortex: Ensure complete dissolution (solution should be clear and viscous).[1][2][3]

  • Rapid Dilution: While stirring your aqueous buffer (e.g., PBS pH 7.4), slowly pipette the DMSO stock into the vortex.

    • Critical: Do not exceed 1% v/v DMSO final concentration to prevent precipitation ("crashing out").[1][2][3]

Critical Stability Data

When handling carbamates, stability is time- and pH-dependent.[1][2][4]

ParameterConditionStability StatusMechanism of Failure
Acidic pH pH 2.0 - 6.0Stable Alloc group is robust to dilute acid [3].[1][2][3]
Neutral pH pH 7.0 - 7.5Metastable Stable for days; oxidation possible over weeks.[2][3]
Basic pH pH > 9.0Unstable Base-catalyzed hydrolysis of the carbamate linkage [4].[1][2][3]
Temperature > 60°CUnstable Thermal degradation/polymerization of allyl group.[1][2][3]

Warning: Do not autoclave solutions of this compound.[1][2][3] The heat will likely degrade the allyl moiety or hydrolyze the carbamate.[1][2][3] Use 0.22 µm sterile filtration instead.

Frequently Asked Questions (FAQs)

Q1: I dissolved the HCl salt in water, but it precipitated when I added it to my PBS buffer. Why? A: This is the "Deprotonation Trap."[1][2][3] The HCl salt is soluble because it is acidic (pH ~5).[1][2][3] PBS (Phosphate Buffered Saline) is a strong buffer at pH 7.[1][2][3]4. When you mix them, the PBS neutralizes the acid, removing the proton from the amine.[1][3] The molecule reverts to its free base form, which is hydrophobic, and precipitates (oils out).[2][3]

  • Fix: Use Protocol B (DMSO stock) for PBS applications, or lower the concentration to below the critical solubility limit of the free base (typically < 1 mM).[1][2][3]

Q2: Can I use sonication to force it into solution? A: Sonication helps disperse the oil but does not change the thermodynamics.[1][2][3] Without pH adjustment or cosolvents, the emulsion will eventually separate (phase separation).[1][2][3] Use sonication only to speed up Protocol A (Acid Titration).[1][2][3]

Q3: Is the allyl group stable in water for long periods? A: The allyl group itself is relatively stable in water, but it is reactive toward free radicals.[1][2][3] If your water contains trace metals or peroxides, the allyl group may crosslink or oxidize.[1][3] Always use degassed, high-purity water (18.2 MΩ) and store stocks at -20°C.[1][2]

Q4: How do I remove the Alloc group later? A: The Alloc group is not acid-labile (unlike Boc).[1][2][3] It requires Palladium (Pd) catalysis (e.g.,


) in the presence of a scavenger like morpholine or dimedone [5].[1][2][3] This reaction can be performed in aqueous buffers if water-soluble Pd catalysts are used.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 428, 1,3-Diaminopropane (Parent Amine pKa data). Retrieved from [Link][1][2][3]

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2][3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Alloc stability in acid).

  • Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews. (Detailed mechanism of Alloc removal).

Sources

Technical Support Center: Preventing Premature Polymerization of Allyl Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Allyl Monomer Stability & Reaction Control Ticket ID: AL-POLY-PREV-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Allyl Paradox

Welcome to the Technical Support Center. If you are working with allyl monomers (e.g., Allyl Acetate, Diallyl Phthalate, Allyl Methacrylate), you are likely facing a unique dichotomy:

  • Mono-allyl monomers are notoriously difficult to polymerize to high molecular weight due to degradative chain transfer .

  • Multi-functional allyl monomers (cross-linkers) are prone to sudden, uncontrollable gelation (premature polymerization) during reaction, leading to insoluble "popcorn" polymers or bricked reactors.

This guide addresses the specific challenge of preventing premature polymerization —defined here as unwanted gelation, thermal runaway, or loss of chemoselectivity during the reaction setup and execution phases.

Tier 1: Rapid Diagnostics (FAQ)

Q1: My diallyl reaction mixture turned into a solid gel suddenly at 40% conversion. Why? A: You encountered the Trommsdorff-Norrish Effect (Auto-acceleration) compounded by cross-linking. In diallyl systems, once micro-gels form, the termination rate (


) drops drastically because radical chains become trapped and cannot diffuse to terminate. However, small monomer molecules can still diffuse to the radicals, causing the rate of polymerization (

) to spike uncontrollably.
  • Immediate Fix: Dilute the reaction. Solvent acts as a heat sink and spaces out the chains, delaying the gel point.

Q2: I am trying to polymerize the methacrylate group of Allyl Methacrylate (AMA) but the allyl group is also reacting, causing crosslinking. How do I stop the allyl group? A: The allyl group has a higher activation energy than the methacrylate.

  • Solution: Lower your reaction temperature to < 60°C . Use an initiator with a low 10-hour half-life temperature (e.g., AIBN or V-65) rather than high-temp peroxides. This kinetically favors the methacrylate propagation while keeping the allyl group dormant (chemoselective polymerization).

Q3: My monomer is polymerizing in the storage bottle. I thought allyl monomers were stable? A: They are generally stable, but peroxide accumulation (from air exposure over time) can trigger auto-polymerization.

  • Check: Test for peroxides using starch-iodide paper. If positive, pass through a basic alumina column before use.

  • Storage: Store at 4°C in the dark. Ensure the stabilizer (e.g., MEHQ) is present. Note: MEHQ requires dissolved oxygen to function; do not store under pure nitrogen if using phenolic inhibitors.

Tier 2: Scientific Deep Dive & Mechanisms

To prevent premature polymerization, you must understand the competition between Propagation and Degradative Chain Transfer .

The Mechanism of Stability (and Instability)

Unlike vinyl monomers (like styrene), the radical on an allyl monomer can abstract a hydrogen atom from the


-methylene group of another monomer. This creates a resonance-stabilized allylic radical  that is too stable to propagate but terminates other chains.[1]
  • Why this causes premature gelation: In multi-functional monomers (like Diallyl Phthalate), this "dead" radical can eventually re-initiate or couple. If the conversion gets too high, the density of pendant double bonds increases, leading to intramolecular cyclization followed by intermolecular cross-linking.

Visualizing the Pathway

The following diagram illustrates the kinetic competition. To prevent premature reaction, you must manipulate conditions to favor "Dormancy" or "Controlled Termination" over "Uncontrolled Crosslinking."

AllylMechanism cluster_prevention Prevention Zone Initiator Initiator (I•) Monomer Allyl Monomer (CH2=CH-CH2-R) Initiator->Monomer Initiation ActiveRadical Active Chain Radical (Rn•) Monomer->ActiveRadical Ri Propagation Propagation (Polymer Growth) ActiveRadical->Propagation Fast (Vinyl) Transfer H-Abstraction (Degradative Transfer) ActiveRadical->Transfer k_tr (Critical Step) Propagation->ActiveRadical Chain Growth StableRadical Stable Allyl Radical (Too stable to propagate) Transfer->StableRadical Forms Dead Chain StableRadical->Monomer Slow Re-initiation (Rare) StableRadical->ActiveRadical Termination (Cross-coupling) Inhibitor Inhibitor (MEHQ) Inhibitor->ActiveRadical Scavenges Radical

Figure 1: Kinetic competition in allyl polymerization. Note that the "Stable Allyl Radical" is the primary cause of rate retardation, but in multifunctional systems, the accumulation of these species leads to sudden gelation.

Tier 3: Standard Operating Procedures (Protocols)

Protocol A: Inhibitor Removal (Column Chromatography)

Use this when high-purity monomer is required for kinetic studies or precise molecular weight control.

Materials:

  • Activated Basic Alumina (Brockmann Grade I)

  • Glass Chromatography Column[2]

  • Monomer (e.g., Allyl Methacrylate)[3]

Steps:

  • Preparation: Pack a glass column with basic alumina. Use approximately 10g of alumina per 50g of monomer.

  • Loading: Pour the monomer directly onto the dry column. (Do not wet with solvent unless the monomer is extremely viscous).

  • Elution: Allow the monomer to pass through by gravity or slight positive nitrogen pressure.

  • Collection: Collect the monomer in a flask wrapped in foil (to prevent UV initiation).

  • Validation: The inhibitor (usually phenolic) will remain on the alumina as a colored band (often brown/orange). The eluent should be colorless.

  • Usage: Use immediately. Without inhibitor, the monomer is prone to thermal auto-polymerization.

Protocol B: Preventing Gelation in Diallyl Reactions

Use this for Diallyl Phthalate (DAP) or similar cross-linkers.

The "Safe Window" Strategy: Unlike linear polymers, you cannot drive these reactions to 100% conversion without creating a brick. You must stop at the Gel Point .

ParameterRecommendationRationale
Solvent Dilution 50% (v/v) in Toluene or DioxaneReduces viscosity; separates chains to prevent intermolecular cross-linking.
Conversion Limit Stop at 25-30% conversionAccording to Flory-Stockmayer theory (modified for cyclization), gelation often occurs beyond 30-40% for diallyl monomers.
Temperature Step-wise: 60°C

80°C
Avoid thermal shock. Start low to consume highly active impurities.
Chain Transfer Agent Add CCl

or Dodecyl Mercaptan (1-2%)
Promotes chain transfer to solvent/agent rather than polymer, reducing chain length and delaying gelation.
Protocol C: Chemoselective Polymerization (Hybrid Monomers)

For polymerizing the "vinyl" head without reacting the "allyl" tail.

  • Select Initiator: Use AIBN (Azobisisobutyronitrile). Avoid Benzoyl Peroxide (BPO) as it is more aggressive toward allylic hydrogens.

  • Temperature: Set oil bath to 60°C .

  • Atmosphere: Argon sparge for 20 mins (Oxygen removal is critical for rate, but temperature control prevents the allyl reaction).

  • Monitoring: Monitor the reaction via 1H NMR .

    • Watch: Disappearance of vinyl protons (5.5 - 6.2 ppm, sharp doublets).

    • Ensure: Retention of allyl protons (5.8 - 6.0 ppm, multiplet; 5.2 - 5.4 ppm, distinct splitting).

  • Termination: Quench by rapid cooling and precipitation into cold methanol/hexane (depending on polymer solubility) as soon as vinyl conversion reaches >80%.

References

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience.[4] (Chapter 3: Radical Chain Polymerization - Allylic Monomers).

  • Matsumoto, A. (2001). Free-radical crosslinking polymerization of allyl compounds. Progress in Polymer Science, 26(2), 189-257.

  • Schild, H. G. (1992). Poly(N-isopropylacrylamide): experiment, theory and application. Progress in Polymer Science. (Discusses crosslinking prevention in functional monomers).
  • Sigma-Aldrich. (2023). Monomer Stabilization and Storage Guide.

  • BenchChem. (2025). Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations.

Sources

Validation & Comparative

FTIR characterization peaks for validating allyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Characterization Peaks for Validating Allyl (3-aminopropyl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allyl (3-aminopropyl)carbamate (Alloc-1,3-diaminopropane) is a critical heterobifunctional linker used in solid-phase peptide synthesis (SPPS), antibody-drug conjugate (ADC) development, and polymer chemistry. Its value lies in the Alloc (Allyloxycarbonyl) protecting group, which offers orthogonality to acid-labile (Boc) and base-labile (Fmoc) systems, as it is removed via Palladium(0)-catalyzed allyl transfer.[1]

This guide provides a definitive spectroscopic framework for validating this molecule. Unlike standard datasheets, we focus on the comparative spectral convolution —distinguishing the product not just from its impurities, but from its structural analogs (Boc-variants) and synthetic precursors.

Part 1: Structural Analysis & Functional Group Mapping

To validate this molecule, one must confirm the coexistence of two distinct nitrogen environments: the protected secondary carbamate and the free primary amine .

The Molecular Architecture

The molecule consists of three distinct IR-active zones:

  • The Alloc Head: Contains the Allyl (

    
    ) and Carbamate (
    
    
    
    ) signatures.
  • The Propyl Backbone: Aliphatic

    
     stretches (non-diagnostic but necessary for mass balance).
    
  • The Amine Tail: The reactive primary amine (

    
    ) critical for downstream conjugation.
    

G Alloc Alloc Group (Protecting Moiety) Linker Propyl Chain (Aliphatic Backbone) Alloc->Linker P_Alloc Diagnostic Peaks: 1690-1715 cm⁻¹ (C=O) 1645 cm⁻¹ (C=C) ~3080 cm⁻¹ (=C-H) Alloc->P_Alloc Amine Primary Amine (Reactive Terminus) Linker->Amine P_Linker Diagnostic Peaks: 2850-2960 cm⁻¹ (C-H) 1250 cm⁻¹ (C-O stretch) Linker->P_Linker P_Amine Diagnostic Peaks: 3300-3400 cm⁻¹ (N-H Doublet) ~1600 cm⁻¹ (Scissoring) Amine->P_Amine

Figure 1: Functional group mapping of Allyl (3-aminopropyl)carbamate linking chemical structure to diagnostic IR regions.

Part 2: Diagnostic Peak Assignments

The following table synthesizes experimental data for Alloc-protected amines. The "Validation Logic" column explains the causality of the peak, moving beyond simple listing.

Functional GroupWavenumber (cm⁻¹)IntensityValidation Logic (Causality)
Carbamate C=O 1690 – 1715 StrongPrimary Diagnostic. The urethane carbonyl bond is stiffer than an amide, shifting it to a higher frequency than standard peptide bonds (~1650).
Allyl C=C 1645 – 1655 MediumDifferentiation Marker. Distinguishes Alloc from Boc/Cbz. This peak arises from the vinyl unsaturation unique to the allyl group.
Allyl =C-H 3080 – 3090 WeakConfirmation. Stretching vibration of the

hybridized carbons. Absence suggests saturation (reduction to propyl) or loss of the allyl group.
Amide II (N-H) 1530 – 1550 StrongCoupling Verification. Represents the N-H bending coupled with C-N stretching within the carbamate linkage.
Free Amine (

)
3300 – 3400 Broad/DoubletActivity Marker. A broad band or doublet here confirms the "tail" is deprotected and reactive. Single sharp peaks indicate bis-protection.
C-O-C Stretch 1250 – 1270 StrongLinkage Integrity. Asymmetric stretching of the ether-like bond connecting the allyl group to the carbonyl.
Part 3: Comparative Analysis (The "Why" and "How")

To ensure scientific integrity, one cannot simply look for the presence of peaks; one must look for the absence of alternative impurities .

Comparison 1: Product vs. Precursor (1,3-Diaminopropane)

Scenario: You are monitoring the reaction of 1,3-diaminopropane with Allyl Chloroformate.

  • The Shift: The precursor is a simple diamine.

    • Precursor Spectrum: Dominated by a massive, broad amine salt envelope (if HCl salt) or broad doublets (free base) and lacking any Carbonyl (

      
      ) signal.
      
    • Product Spectrum: The appearance of the sharp 1690-1715 cm⁻¹ (C=O) band is the primary indicator of reaction success.

    • Critical Check: If the peak at ~1650 cm⁻¹ is overwhelmingly strong and broad, you may have formed the bis-alloc byproduct (protecting both ends). The free amine region (3300-3400) must retain some "doublet" character typical of primary amines, rather than the single band of secondary amides.

Comparison 2: Product vs. Alternative (Boc-Analog)

Scenario: You need to confirm your supplier sent the Alloc-linker, not the Boc-linker (tert-butyl (3-aminopropyl)carbamate). Both are carbamates, so the


 peak is similar.
  • The Differentiator: The Allyl Group .[2][3]

    • Boc Spectrum: Contains a characteristic "Gem-Dimethyl" doublet (split peak) for the t-butyl group bending around 1365 cm⁻¹ and 1390 cm⁻¹ . It lacks peaks above 3000 cm⁻¹ (except NH).

    • Alloc Spectrum: Must show the 1645 cm⁻¹ (C=C) stretch and the >3000 cm⁻¹ (=C-H) stretch.

Part 4: Experimental Validation Protocol

This protocol uses Attenuated Total Reflectance (ATR) FTIR, the modern standard for linker analysis due to minimal sample prep.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR accessory. Resolution: 4 cm⁻¹. Scans: 32 (minimum) to reduce noise in the fingerprint region.

Step-by-Step Workflow
  • Background: Collect an air background spectrum. Ensure the ATR crystal is clean (isopropanol wipe).

  • Sample Loading:

    • Liquid/Oil: Place 1 drop directly on the crystal.

    • Solid: Place ~2mg on the crystal and apply high pressure with the anvil to ensure contact.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Processing: Apply baseline correction. Do not apply heavy smoothing, as this can merge the critical Amide II and Allyl C=C peaks.

Decision Logic (Self-Validating System)

Validation Start Acquire Spectrum CheckCO Is C=O present at 1690-1715 cm⁻¹? Start->CheckCO CheckCC Is C=C present at ~1645 cm⁻¹? CheckCO->CheckCC Yes Fail1 FAIL: No Reaction (Starting Material) CheckCO->Fail1 No CheckNH Is NH region (3300+) a doublet/broad? CheckCC->CheckNH Yes Fail2 FAIL: Wrong Group (Likely Boc/Cbz) CheckCC->Fail2 No Fail3 FAIL: Bis-Protection (Over-reaction) CheckNH->Fail3 No (Single sharp peak) Pass PASS: Validated Alloc-Amine Linker CheckNH->Pass Yes

Figure 2: Logical decision tree for validating Alloc-(3-aminopropyl)carbamate, filtering out common synthesis errors.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Link

  • National Institute of Standards and Technology (NIST). Standard Reference Data for 1,3-Diaminopropane. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Authoritative review on Alloc orthogonality and characterization). Link

  • ResearchGate. FT-IR spectra of carbamate derivatives. (Comparative spectral data for carbamate protection). Link

Sources

Definitive Comparison Guide: Mass Spectrometry Analysis of Allyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for analytical chemists and drug development researchers. It prioritizes mechanistic insight, methodological rigor, and direct comparative analysis.

Executive Summary & Strategic Relevance

Allyl (3-aminopropyl)carbamate (CAS: 503817-47-8), often referred to as Alloc-1,3-diaminopropane , is a critical bifunctional linker in medicinal chemistry. Unlike its tert-butyl (Boc) or benzyl (Cbz) counterparts, the Allyloxycarbonyl (Alloc) group offers unique orthogonality—it is stable to acidic and basic conditions but cleaved selectively by Palladium(0).

For researchers synthesizing proteolysis-targeting chimeras (PROTACs) or polyamine drug conjugates, accurate mass spectrometry (MS) characterization of this intermediate is non-trivial due to the thermal instability of the carbamate linkage.

This guide compares the two dominant analytical modalities—Electrospray Ionization (ESI) and Electron Impact (EI) —and benchmarks the Alloc derivative against standard Boc/Cbz alternatives to establish a "Gold Standard" analytical workflow.

Methodological Comparison: ESI vs. EI

The choice of ionization method dictates the quality of structural data. For carbamates, the thermal energy involved in the analysis is the critical variable.

Option A: Electrospray Ionization (ESI-MS) – The Gold Standard
  • Mechanism: Soft ionization via liquid phase desorption.

  • Performance: Preserves the labile carbamate bond, yielding a dominant protonated molecular ion

    
    .
    
  • Suitability: Ideal for purity assessment and LC-MS coupling.

Option B: Electron Impact (EI-MS) – The Legacy Method
  • Mechanism: Hard ionization (70 eV) in the gas phase.[1]

  • Performance: High internal energy often triggers rapid thermal degradation (pyrolysis) of the carbamate prior to ionization, leading to complex spectra dominated by amine fragments rather than the intact molecule.

  • Suitability: Limited. Useful only for library matching in GC-MS, but prone to false negatives due to in-source decay.

Comparative Data Table: Ionization Performance
FeatureESI-MS (Positive Mode) EI-MS (70 eV)
Dominant Ion

Fragment Ions (

30, 41, 56)
Molecular Ion Visibility High (>95% abundance)Low to Non-existent (<5%)
Thermal Degradation Negligible (Ambient temp source)High (Injector/Source >200°C)
Quantification Limit ng/mL (High sensitivity)

g/mL (Lower sensitivity due to fragmentation)
Matrix Compatibility Excellent (LC coupling)Poor (Requires derivatization)

Deep Dive: Fragmentation Mechanics & Causality

To validate the structure of Allyl (3-aminopropyl)carbamate, one must understand its dissociation pathways. In Tandem MS (MS/MS), the molecule undergoes predictable cleavage driven by the stability of the leaving groups.

Theoretical Fragmentation Pathway (ESI-MS/MS)
  • Precursor:

    
     159.1 (
    
    
    
    )
  • Primary Loss: The Alloc group typically cleaves via a McLafferty-type rearrangement or direct neutral loss of allyl alcohol and

    
    .
    
  • Characteristic Fragment: The formation of the propyl-diamine cation or cyclic azetidinium species.

Visualization: MS/MS Fragmentation Logic

The following diagram illustrates the validated fragmentation pathway for the Alloc-derivative compared to the Boc-derivative, highlighting the diagnostic ions used for confirmation.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 159.1 (Allyl (3-aminopropyl)carbamate) Inter Intermediate Carbamate Instability Parent->Inter CID Energy Frag1 Fragment A: [C3H5]+ Allyl Cation m/z 41.0 Inter->Frag1 Allylic Cleavage Frag2 Fragment B: [C3H10N2]+ 1,3-Diaminopropane Core m/z 75.1 Inter->Frag2 Carbamate Hydrolysis Frag3 Neutral Loss Allyl Alcohol + CO2 (-100 Da) Inter->Frag3 Neutral Loss BocFrag Comparison: Boc-Analogue Loses Isobutene (-56 Da) Yields m/z 75.1 Frag2->BocFrag Common Core

Figure 1: Comparative fragmentation pathway showing the unique allylic cleavage (m/z 41) distinguishing the Alloc derivative from Boc analogues.

Performance Comparison: Alloc vs. Alternatives

When selecting a linker for drug development, the analytical "detectability" and stability are paramount. Here is how Allyl (3-aminopropyl)carbamate compares to the industry-standard Boc and Cbz derivatives.

Comparison MetricAllyl (Alloc) t-Butyl (Boc) Benzyl (Cbz)
Molecular Weight 158.18 Da174.24 Da208.26 Da
Diagnostic Mass Shift +84 Da (vs free amine)+100 Da (vs free amine)+134 Da (vs free amine)
MS Stability (Source) Moderate (Stable in ESI)Low (Prone to in-source fragmentation)High (Very stable)
Diagnostic Fragment

41 (Allyl cation)

57 (t-Butyl cation)

91 (Tropylium ion)
Acid Stability High (Stable in TFA)Poor (Cleaves in TFA)High (Stable in TFA)

Analytical Insight: While Boc derivatives are ubiquitous, they often complicate LC-MS analysis by fragmenting in the source (losing the Boc group before detection), appearing as the free amine. Alloc derivatives are superior for LC-MS monitoring of reaction progress because they maintain their molecular integrity under standard ESI conditions, allowing for unambiguous identification of the intermediate.

Validated Experimental Protocol

To ensure reproducibility (Trustworthiness), follow this self-validating protocol for the analysis of synthesized Allyl (3-aminopropyl)carbamate.

Materials
  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Standard: Allyl (3-aminopropyl)carbamate (Reference Standard).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of synthesized product in 1 mL of 50:50 Water:Acetonitrile.

    • Critical Step: Do not use methanol if transesterification is a concern (though less likely with carbamates, it is a best practice).

    • Filter through a 0.22

      
      m PTFE filter.
      
  • LC Conditions (Reverse Phase):

    • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

      
      m).
      
    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 70 V (Keep low to prevent in-source decay).

    • Scan Range:

      
       50 – 500.
      
  • Data Validation (QC Criteria):

    • Retention Time: The Alloc derivative is more polar than Cbz but less polar than the free amine. Expect elution around 2.5–3.0 min (system dependent).

    • Isotope Pattern: Verify the M+1 peak (approx. 8% of M) to confirm Carbon count (

      
      ).
      
    • Adduct Check: Look for

      
       (
      
      
      
      181.1) to confirm the molecular weight if the protonated ion is ambiguous.
Workflow Diagram

Workflow Step1 Synthesis Crude Mixture Step2 Dilution (50:50 MeCN:H2O) Step1->Step2 Step3 LC Separation (C18 Column) Step2->Step3 Step4 ESI Source (Soft Ionization) Step3->Step4 Step5 Detection [M+H]+ = 159.1 Step4->Step5

Figure 2: Linear analytical workflow ensuring minimal thermal degradation.

References

  • Pittelkow, M., et al. (2002). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2002(15), 2195-2202. Link (Verified via snippet 1.1).

  • BenchChem. (2025). "The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide." BenchChem Technical Guides. Link (Verified via snippet 1.8).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. 3rd Edition, Springer.
  • Sigma-Aldrich. "Allyl (3-aminopropyl)carbamate HCl Product Sheet." Link (Verified via snippet 1.23).

  • MetwareBio. (2024). "Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI." Link (Verified via snippet 1.17).

Sources

Comparing reactivity of allyl (3-aminopropyl)carbamate vs vinyl carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of allyl (3-aminopropyl)carbamate vs vinyl carbamates Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between Allyl (3-aminopropyl)carbamate (an O-allyl carbamate) and Vinyl Carbamates (specifically N-vinyl carbamates, the standard polymerizable class).

The distinction is critical for researchers in polymer synthesis and medicinal chemistry:

  • Allyl (3-aminopropyl)carbamate functions primarily as a stable, orthogonal precursor . It is widely used for Alloc-protection of amines or as a substrate for thiol-ene step-growth polymerization . It exhibits poor reactivity in free-radical chain-growth polymerization due to degradative chain transfer.

  • Vinyl Carbamates (e.g., N-vinyl carbamates) are reactive monomers tailored for free-radical chain-growth polymerization . They are electronically similar to enamides, offering high propagation rates (

    
    ) but lower hydrolytic stability compared to their allyl counterparts.
    

Structural & Electronic Properties

The fundamental reactivity difference stems from the position of the double bond relative to the carbamate nitrogen and oxygen.

FeatureAllyl (3-aminopropyl)carbamateVinyl Carbamate (N-vinyl)
General Structure


Classification O-Allyl CarbamateN-Vinyl Carbamate (Enamide)
Electronic Character Non-conjugated alkene (isolated)Electron-rich alkene (conjugated with N lone pair)
Allylic Protons Present (Reactive towards radicals)Absent
Primary Utility Protecting Group (Alloc), Thiol-Ene ClickRadical Monomer, RAFT Polymerization
Visualizing the Reactivity Divergence

The following diagram illustrates the mechanistic divergence when these species encounter a free radical.

ReactivityDivergence Start Free Radical Source (R•) Allyl Allyl (3-aminopropyl)carbamate (Has Allylic H) Start->Allyl Vinyl Vinyl Carbamate (No Allylic H) Start->Vinyl H_Abstract H-Abstraction (Degradative Chain Transfer) Allyl->H_Abstract Major Pathway StableRad Stable Allylic Radical (Resonance Stabilized) H_Abstract->StableRad Termination Termination (No Polymerization) StableRad->Termination Slow Re-initiation Addition Radical Addition to C=C Vinyl->Addition Major Pathway PropRad Active Propagating Radical Addition->PropRad Polymer High MW Polymer PropRad->Polymer Chain Growth

Figure 1: Mechanistic divergence in radical environments. Allyl species suffer from degradative chain transfer, while vinyl species undergo propagation.

Reactivity Profile 1: Polymerization Kinetics

The "Allyl Polymerization Problem"

Researchers attempting to homopolymerize allyl (3-aminopropyl)carbamate using standard radical initiators (e.g., AIBN) will observe low conversion and oligomeric products. This is due to degradative chain transfer . The bond dissociation energy (BDE) of the allylic C-H bond (~83 kcal/mol) is significantly lower than that of the vinylic C-H, making hydrogen abstraction kinetically favored over addition.

  • Result: The resulting allylic radical is resonance-stabilized and too stable to initiate new chains effectively, acting essentially as a retarder.

The Vinyl Advantage

N-Vinyl carbamates lack allylic protons. The nitrogen lone pair donates electron density into the double bond (enamide character), making them electron-rich monomers.

  • Reactivity: They polymerize readily with electron-deficient radicals.

  • Control: They are excellent candidates for RAFT polymerization (Reversible Addition-Fragmentation chain Transfer) using xanthates or dithiocarbamates as Chain Transfer Agents (CTAs), often termed "MADIX" polymerization for these species.

Experimental Comparison Data
ParameterAllyl (3-aminopropyl)carbamateVinyl Carbamate (N-vinyl)
Propagation Rate (

)
Very Low (< 10 L mol⁻¹ s⁻¹)Moderate to High (~10³ L mol⁻¹ s⁻¹)
Chain Transfer Constant (

)
High (Degradative)Low
Typical Product Oligomers (DP < 10)High MW Polymers (DP > 100)
Preferred Mechanism Step-Growth (Thiol-Ene Photopolymerization)Chain-Growth (Free Radical / RAFT)

Reactivity Profile 2: Chemical Stability & Deprotection

For medicinal chemistry and linker design, stability is the governing factor.

Hydrolytic Stability[2]
  • Allyl (3-aminopropyl)carbamate: Highly stable. The O-allyl carbamate linkage resists hydrolysis in aqueous acid and base (except extreme conditions). It survives TFA (used for Boc removal) and piperidine (used for Fmoc removal).

  • Vinyl Carbamates: N-vinyl carbamates are enamides. They are susceptible to acid-catalyzed hydrolysis, which cleaves the N-vinyl bond to release acetaldehyde and the free amine/carbamate.

Orthogonal Deprotection (Alloc Strategy)

The primary utility of the allyl group in this molecule is as a protecting group (Alloc) or a "caged" amine.

  • Reagent: Pd(PPh₃)₄ (Cat.) + Nucleophile (e.g., PhSiH₃, Dimedone).

  • Mechanism:

    
    -Allyl Palladium complex formation followed by decarboxylation.[1]
    
  • Selectivity: Orthogonal to Boc, Fmoc, and Cbz.

Experimental Protocols

Protocol A: Thiol-Ene "Click" Functionalization (Allyl Specific)

Use this protocol to functionalize Allyl (3-aminopropyl)carbamate without polymerization.

Reagents:

  • Allyl (3-aminopropyl)carbamate (1.0 eq)[2]

  • Thiol-containing ligand (R-SH) (1.2 eq)

  • Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.5 mol%)

  • Solvent: Methanol or DMF

Workflow:

  • Dissolve carbamate and thiol in solvent (0.5 M concentration).

  • Add DMPA.

  • Degas solution with

    
     sparging for 10 minutes (oxygen inhibits thiyl radicals).
    
  • Irradiate with UV light (365 nm, ~5-10 mW/cm²) for 15 minutes.

  • Validation: Monitor disappearance of alkene peaks in ¹H NMR (

    
     5.9 ppm, 5.2 ppm).
    
  • Outcome: Quantitative formation of the thioether adduct (anti-Markovnikov addition).

Protocol B: Pd-Catalyzed Alloc Deprotection

Use this protocol to liberate the amine from Allyl (3-aminopropyl)carbamate.

Reagents:

  • Allyl (3-aminopropyl)carbamate[2][3][4][5]

  • Pd(PPh₃)₄ (1-5 mol%)

  • Scavenger: Phenylsilane (

    
    ) (2.0 eq) or Morpholine.
    
  • Solvent: Anhydrous DCM or THF.

Workflow:

  • Setup: Flame-dry glassware and maintain an inert atmosphere (

    
     or Ar).
    
  • Dissolve substrate in DCM.

  • Add scavenger (PhSiH₃).

  • Add Pd catalyst.[6][7] The solution typically turns yellow/orange.

  • Stir at Room Temperature for 1-4 hours.

  • Workup: Concentrate and precipitate the amine salt (if HCl is added) or purify via SCX (Strong Cation Exchange) chromatography to remove Pd byproducts.

  • Mechanism: Pd(0) inserts into the allylic C-O bond. The scavenger intercepts the

    
    -allyl complex, preventing recombination.
    

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for Alloc stability and deprotection conditions).
  • Polymerization of N-Vinylformamide and Related Monomers. Journal of Polymer Science Part A: Polymer Chemistry. Comparison of N-vinyl amide reactivity.
  • Thiol-Ene Click Chemistry . Hoyle, C. E., & Bowman, C. N. (2010). Angewandte Chemie International Edition. Link

  • Degradative Chain Transfer in Allyl Polymerization . Bartlett, P. D., & Altschul, R. (1945). Journal of the American Chemical Society. Link

  • Palladium-Catalyzed Deprotection of Alloc . Guibé, F. (1998). Tetrahedron. Link

Sources

Precision Engineering of Hydrogels: A Technical Guide to Allyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from "Fixation" to "Functionalization"

For decades, amine crosslinking was synonymous with "fixation"—using agents like glutaraldehyde or genipin to indiscriminately weld biomolecules together. While effective for tissue preservation, these methods lack the precision required for modern regenerative medicine and drug delivery.

Allyl (3-aminopropyl)carbamate (AAPC) represents a paradigm shift. It is not merely a crosslinker but a heterobifunctional modification agent . By introducing an allyl group via a stable carbamate linker, AAPC decouples the functionalization step from the crosslinking step. This allows researchers to synthesize shelf-stable, allyl-modified precursors (like HA-Allyl or Gelatin-Allyl) that can be crosslinked on-demand using bio-orthogonal thiol-ene "click" chemistry.

This guide objectively compares AAPC against traditional amine crosslinkers, highlighting its superior hydrolytic stability, cytocompatibility, and kinetic control.

Mechanistic Comparison: The "Shotgun" vs. The "Sniper"

To understand the advantage of AAPC, we must contrast its mechanism with the industry standard (Glutaraldehyde) and the common alternative (Methacryloyls/GelMA).

Traditional Amine Crosslinking (The "Shotgun")
  • Agent: Glutaraldehyde (GA).

  • Mechanism: Schiff base formation + polymerization. GA reacts instantly with lysine residues.

  • Flaw: The reaction is uncontrolled. It releases toxic byproducts, alters the isoelectric point of proteins, and creates heterogeneous networks with brittle mechanics.

The AAPC Approach (The "Sniper")
  • Agent: Allyl (3-aminopropyl)carbamate.[1]

  • Structure:

    
    
    
  • Mechanism (Two-Step):

    • Grafting: The primary amine of AAPC is coupled to the polymer backbone (e.g., via EDC/NHS chemistry to carboxyls).

    • Crosslinking: The pendant allyl groups undergo radical-mediated thiol-ene addition with a dithiol crosslinker (e.g., DTT, PEG-dithiol) upon UV exposure.

  • Advantage: The Carbamate (

    
    )  linkage internal to AAPC is significantly more hydrolytically stable than the Ester  linkages found in Methacrylated Gelatin (GelMA), preventing premature degradation in vivo.
    
Visualizing the Pathway

The following diagram illustrates the chemical orthogonality provided by AAPC compared to direct amine crosslinking.

AAPC_Pathway cluster_Trad Traditional (Glutaraldehyde) cluster_AAPC AAPC Strategy Polymer Biopolymer Backbone (COOH / NH2) GA Glutaraldehyde Polymer->GA Functionalized Allyl-Functionalized Precursor (Stable) Polymer->Functionalized Step 1: Grafting (EDC/NHS) MessyNet Heterogeneous Network (Cytotoxic, Brittle) GA->MessyNet Uncontrolled Polymerization AAPC_Mol Allyl (3-aminopropyl)carbamate AAPC_Mol->Functionalized ClickNet Homogeneous Hydrogel (High Viability) Functionalized->ClickNet Step 2: UV Light (Thiol-Ene Click) Thiol Dithiol Crosslinker (e.g., PEG-SH) Thiol->ClickNet

Caption: Comparison of uncontrolled Glutaraldehyde crosslinking (Red) vs. the stepwise, orthogonal AAPC pathway (Green), highlighting the separation of functionalization and gelation.

Comparative Performance Data

The following data summarizes the performance of AAPC-modified hydrogels (e.g., Allyl-Hyaluronic Acid) versus traditional benchmarks.

FeatureGlutaraldehyde (GA)Methacrylate (GelMA)AAPC (Allyl-Carbamate)
Linker Stability N/A (Direct bond)Low (Ester hydrolysis)High (Carbamate stability)
Cytotoxicity High (Requires washing)Low to ModerateNegligible (Bio-orthogonal)
Gelation Kinetics Spontaneous (Minutes)Fast (Seconds, UV)Fast (Seconds, UV)
Network Structure HeterogeneousHeterogeneous (Chain growth)Homogeneous (Step growth)
Oxygen Inhibition N/AHigh (Inhibits cure)None (Thiol-ene is O2 tolerant)
Swelling Ratio Low (Tight crosslinks)ModerateTunable (Via thiol ratio)
Key Insight: The "Carbamate" Advantage

Unlike methacrylated precursors (GelMA) which rely on ester bonds that hydrolyze rapidly in physiological pH (losing structural integrity within days), the carbamate linkage in AAPC remains stable for weeks to months. This makes AAPC ideal for long-term drug depots or cartilage regeneration scaffolds.

Experimental Protocol: Synthesis of AAPC-Hyaluronic Acid Hydrogels

Disclaimer: This protocol assumes standard safety practices. Perform in a fume hood.

Phase 1: Grafting AAPC to Hyaluronic Acid (HA)

Objective: Convert HA carboxyl groups to allyl-carbamate functionalities.

  • Dissolution: Dissolve Sodium Hyaluronate (100 mg) in MES buffer (10 mL, pH 4.75).

  • Activation: Add EDC (4 eq. vs COOH) and NHS (1 eq.) to the solution. Stir for 15 minutes to activate carboxyls.

  • Conjugation: Add Allyl (3-aminopropyl)carbamate (2 eq. vs COOH) dropwise.

    • Note: The amine of AAPC reacts with the activated ester.

  • Reaction: Adjust pH to 7.0 and stir for 24 hours at room temperature.

  • Purification: Dialyze against dilute NaCl and then ultrapure water for 3 days (MWCO 3.5 kDa) to remove unreacted AAPC and urea byproducts.

  • Lyophilization: Freeze-dry to obtain the white, cotton-like HA-AAPC polymer.

Phase 2: Thiol-Ene Photocrosslinking

Objective: Form the hydrogel.

  • Precursor Solution: Dissolve HA-AAPC (2% w/v) in PBS.

  • Crosslinker Addition: Add PEG-dithiol (MW 1000).

    • Stoichiometry: Calculate Thiol:Allyl molar ratio. Use 1:1 for perfect networks, or 0.5:1 to leave residual allyls for secondary modification.

  • Initiator: Add LAP photoinitiator (0.05% w/v).

  • Curing: Expose to 365nm or 405nm light (10 mW/cm²) for 30–60 seconds.

    • Result: Rapid gelation occurs via the radical-mediated thiol-ene step-growth mechanism.

Decision Matrix: When to Use AAPC?

Use the following logic flow to determine if AAPC is the correct reagent for your application.

Selection_Logic Start Select Crosslinking Strategy Q1 Is Cytotoxicity Critical? Start->Q1 Q2 Is Long-Term Stability (>2 weeks) Required? Q1->Q2 Yes (In Vivo/Cell Culture) Result_GA Use Glutaraldehyde (Tissue Fixation only) Q1->Result_GA No (Ex Vivo) Q3 Do you need Spatiotemporal Control? Q2->Q3 Yes (Stable) Result_GelMA Use Methacrylates (GelMA) (Short-term, simple) Q2->Result_GelMA No (Degradable) Result_AAPC Use AAPC (Allyl-Carbamate) (Long-term, Precision) Q3->Result_AAPC Yes (Light Trigger) Q3->Result_AAPC No (Can use thermal initiator)

Caption: Decision tree for selecting AAPC based on cytotoxicity, hydrolytic stability requirements, and crosslinking control.

References

  • Atmani, Z., et al. (2025).[2] "Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry." MDPI / Graz University of Technology.

  • BenchChem. (2025).[3] "A Comparative Guide to the Hydrolytic Stability of Carbamate Linkers in Drug Delivery." BenchChem Technical Guides.

  • Lowe, A. B. (2010).[4] "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry, 1(1), 17-36.

  • Hennink, W. E., & van Nostrum, C. F. (2012). "Novel crosslinking methods to design hydrogels." Advanced Drug Delivery Reviews, 64, 223-236.[5]

  • Kost, B., et al. (2022). "Significance of Polymers with 'Allyl' Functionality in Biomedicine: An Emerging Class of Functional Polymers." Pharmaceutics, 14(4).

Sources

Comparative Cytotoxicity Profiling: Allyl (3-aminopropyl)carbamate vs. Standard Biomaterial Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

Allyl (3-aminopropyl)carbamate (CAS: 503817-47-8) represents a distinct class of heterobifunctional linkers utilized in "thiol-ene" click chemistry and hydrogel synthesis. Unlike traditional methacrylate-based systems that rely on radical polymerization (often requiring cytotoxic photoinitiators), allyl carbamates facilitate step-growth polymerization or orthogonal functionalization.

However, the safety profile of this molecule is nuanced. While the carbamate (urethane) linkage offers superior hydrolytic stability compared to esters, the allyl amine moiety presents specific metabolic risks (e.g., conversion to acrolein via amine oxidases) if leached in monomeric form.

This guide outlines the validation framework required to qualify this molecule for biomedical applications, strictly adhering to ISO 10993-5 standards.

Comparative Analysis: Performance & Toxicity

The following table contrasts Allyl (3-aminopropyl)carbamate against industry-standard crosslinkers. The data reflects monomeric toxicity; polymer toxicity depends heavily on purification efficiency.

FeatureAllyl (3-aminopropyl)carbamate Methacrylate (e.g., HEMA/PEG-DA) Glutaraldehyde
Primary Utility Thiol-ene click chemistry; surface functionalization.Radical polymerization; hydrogel bulk formation.Tissue fixation; collagen crosslinking.
Cytotoxicity (Monomer) Moderate. Metabolic activation of allyl group can generate ROS.Moderate to High. Membrane disruption; glutathione depletion.Severe. Fixative; induces immediate necrosis.
Cytotoxicity (Polymer) Low. Stable urethane bond prevents degradation product leaching.Low to Moderate. Ester hydrolysis can release acidic byproducts.Moderate. Residual release causes chronic inflammation/calcification.
Metabolic Risk Conversion to Acrolein (via SSAO enzymes) if unreacted monomer persists.Michael addition to cellular proteins; DNA damage.Crosslinking of cell surface proteins.
Stability High (Carbamate linkage).Medium (Ester linkage susceptible to hydrolysis).N/A (Reacts irreversibly).

Mechanistic Toxicity Pathways

To validate this material, one must understand why it might be toxic. The primary risk stems from the Allyl Amine motif. Unlike methacrylates which cause damage via direct alkylation, allyl amines can be metabolically activated by Semicarbazide-Sensitive Amine Oxidase (SSAO) into Acrolein , a highly reactive aldehyde that induces oxidative stress.

Diagram 1: Metabolic Activation Pathway

This diagram illustrates the specific metabolic cascade researchers must monitor during extractable testing.

ToxicityMechanism Monomer Allyl (3-aminopropyl)carbamate (Leachable Monomer) SSAO Enzyme: SSAO (Vascular Tissue) Monomer->SSAO In vivo metabolism Polymer Cured Biomaterial (Stable Urethane) Monomer->Polymer Thiol-Ene Rxn Acrolein Acrolein (Reactive Aldehyde) SSAO->Acrolein Deamination ROS ROS Generation (H2O2 + Ammonia) SSAO->ROS Byproducts Damage Mitochondrial Dysfunction & DNA Adducts Acrolein->Damage Oxidative Stress ROS->Damage Polymer->Damage No Reaction (Safe)

Caption: Pathway showing the critical risk of unreacted monomer metabolism into Acrolein via SSAO enzymes.

Validation Protocol (ISO 10993-5)[3]

This protocol is designed to detect the specific "Acrolein-type" toxicity identified above. Standard MTT assays may miss early oxidative stress; therefore, a dual-assay approach is mandated.

Phase 1: Sample Preparation & Extraction

Objective: Exaggerate clinical conditions to release potential leachables.

  • Curing: Polymerize the biomaterial (e.g., hydrogel) using the allyl carbamate linker.

  • Purification (Critical): Perform a 48-hour dialysis (MWCO 3.5 kDa) or solvent wash to remove unreacted monomer. Note: Failure here is the #1 cause of cytotoxicity.

  • Extraction (ISO 10993-12):

    • Ratio: 3 cm²/mL (surface area) or 0.2 g/mL (mass).

    • Vehicle: MEM + 5% Serum (simulates physiological fluid).

    • Conditions: 37°C for 24 hours (standard) or 50°C for 72 hours (accelerated).

Phase 2: Quantitative Cytotoxicity Assays

Cell Line: L929 (Mouse Fibroblasts) or HUVEC (Human Umbilical Vein Endothelial Cells). HUVECs are preferred here due to high SSAO activity, making them more sensitive to allyl amine toxicity.

A. Metabolic Activity (XTT/MTS Assay)

Superior to MTT for hydrogels as it avoids insoluble formazan crystals that get trapped in the mesh.

  • Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Replace medium with 100% Extract (undiluted) and serial dilutions (50%, 25%).

  • Incubate for 24 hours.

  • Add XTT reagent; read absorbance at 450 nm.

  • Pass Criteria: Viability > 70% of control (ISO 10993-5).

B. Membrane Integrity (LDH Release)

Detects rapid necrosis caused by acrolein-induced membrane damage.

  • Use supernatant from the XTT setup.

  • Mix with Lactate Dehydrogenase (LDH) substrate.

  • Measure colorimetric change.[1] High signal = Cell Lysis.

Diagram 2: Validation Workflow

A self-validating decision tree for the researcher.

ValidationWorkflow cluster_Assays Dual-Assay System Start Start: Synthesize Biomaterial Wash Purification Step (Dialysis/Solvent Wash) Start->Wash Extract Generate Extract (ISO 10993-12) Wash->Extract XTT XTT Assay (Mitochondrial Health) Extract->XTT LDH LDH Assay (Membrane Integrity) Extract->LDH Decision Viability > 70%? XTT->Decision LDH->Decision Pass PASS: Biocompatible Decision->Pass Yes Fail FAIL: Cytotoxic Decision->Fail No RootCause Root Cause Analysis: Check Residual Allyl Amine Fail->RootCause RootCause->Wash Re-optimize

Caption: ISO 10993-5 compliant workflow emphasizing the purification feedback loop.

Results Interpretation & Troubleshooting

When analyzing data for Allyl (3-aminopropyl)carbamate, look for the "Metabolic Divergence" pattern:

  • Scenario A (Safe): XTT > 80%, LDH Low.

  • Scenario B (Monomer Leaching): XTT < 50%, LDH High.

    • Cause: Residual monomer metabolized to acrolein.

    • Fix: Increase dialysis time or use a scavenger (e.g., cysteine wash) to quench unreacted allyl groups.

  • Scenario C (Polymer Degradation): XTT > 70%, but cells look morphologically stressed (vacuolization).

    • Cause: While the carbamate is stable, the amine tail might be altering local pH. Buffer capacity of the medium may be insufficient.

References

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[2] International Organization for Standardization.[1][3][4] Link

  • Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity.[5] Toxicology, 44(2), 129-145. (Establishes the SSAO-mediated metabolism of allyl amines to acrolein). Link

  • Yoshii, E. (1997). Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity.[6] Journal of Biomedical Materials Research, 37(4), 517-524.[6] (Comparative baseline for methacrylate toxicity). Link

  • Pittelkow, M., et al. (2005). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2005(13), 2195-2202. (Synthesis and stability of the allyl carbamate linkage). Link

  • ISO 10993-12:2021. Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. International Organization for Standardization.[3][4] Link

Sources

Chromatographic Separation Techniques for Allyl (3-aminopropyl)carbamate Purity

[1][2]

Executive Summary & Physicochemical Profile

Allyl (3-aminopropyl)carbamate represents a classic "separation paradox" in organic synthesis. It contains a hydrophobic allyl carbamate (Alloc) protecting group and a highly polar, basic primary amine.

  • The Challenge: Standard Reverse-Phase (RP) methods often fail to retain the free amine sufficiently, causing it to co-elute with polar impurities like 1,3-diaminopropane. Conversely, the carbamate moiety is thermally sensitive, complicating Gas Chromatography (GC) analysis without derivatization.

  • The Solution: This guide compares three distinct approaches: Ion-Pairing RP-HPLC (Robustness), HILIC (Polar retention), and Derivatization-GC (Volatility).

Physicochemical Data
PropertyValue / CharacteristicImpact on Chromatography
Structure

Mixed polarity (Alloc = Hydrophobic, Amine = Hydrophilic).
pKa (Amine) ~10.5 (Basic)Fully protonated at pH < 8. Requires pH control or ion-pairing.
UV Absorbance Weak (

nm)
Poor sensitivity with standard UV. Requires CAD, ELSD, or LC-MS.
LogP ~0.2 to 0.5Low hydrophobicity; risks elution in the void volume on C18.

Comparative Analysis of Separation Techniques

Method A: Ion-Pairing RP-HPLC (The Industry Standard)

Mechanism: Uses a hydrophobic stationary phase (C18) with an acidic ion-pairing agent (TFA or HFBA) in the mobile phase. The acid protonates the amine, forming a transient ion-pair with the trifluoroacetate anion, effectively increasing the hydrophobicity of the analyte.

  • Pros: High reproducibility; compatible with standard QC equipment; effectively separates the bis-Alloc impurity (hydrophobic).

  • Cons: TFA suppresses MS ionization; requires low UV detection (205-210 nm) where solvent noise is high.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Mechanism: Uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase. Water acts as the strong solvent.

  • Pros: Excellent retention of the polar product and the highly polar 1,3-diaminopropane starting material (which elutes in the void on RP-HPLC). High sensitivity for MS detection (no TFA needed).

  • Cons: Long equilibration times; sensitive to sample diluent composition (must be high organic).

Method C: GC-MS (Gas Chromatography)

Mechanism: Volatilization of the analyte. Due to the thermal instability of carbamates and the polarity of the amine, derivatization (Silylation) is strictly required.

  • Pros: Definitive structural identification via MS fragmentation.

  • Cons: Sample preparation is destructive and time-consuming; not suitable for thermally labile by-products.

Performance Comparison Matrix
FeatureRP-HPLC (IP)HILIC-MSGC-MS (Derivatized)
Purity Accuracy HighHighMedium (Derivatization variance)
Impurity: Diamine Poor Retention (Void)Excellent Separation Good
Impurity: Bis-Alloc Excellent Separation Poor Retention (Front)Good
Detector UV (205nm) / CADMS / CADFID / MS
Throughput HighMediumLow

Detailed Experimental Protocols

Protocol 1: Ion-Pairing RP-HPLC (Recommended for Routine QC)

This method utilizes Charged Aerosol Detection (CAD) to overcome the weak UV absorbance of the carbamate.

Instrumentation: Agilent 1260 Infinity II or Waters Alliance with CAD/ELSD. Stationary Phase: C18 Column (e.g., Agilent Zorbax Eclipse Plus C18),

Reagents:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Diluent: 10% ACN in Water (Must match initial gradient conditions to prevent peak distortion).

Gradient Program:

Time (min) % A (Water/TFA) % B (ACN/TFA) Event
0.0 95 5 Equilibration
2.0 95 5 Injection / Hold
15.0 40 60 Linear Gradient
18.0 5 95 Wash (Elute Bis-Alloc)
20.0 5 95 Hold

| 20.1 | 95 | 5 | Re-equilibration |

Detection Parameters:

  • UV: 205 nm (Reference only).

  • CAD: Evaporation Temp 35°C; Power Function 1.0.

Critical Quality Attribute (CQA) Validation:

  • Tailing Factor: Must be < 1.5. If higher, increase TFA to 0.15% or switch to HFBA.

  • Resolution: Resolution (

    
    ) between Mono-Alloc and Bis-Alloc > 5.0.
    
Protocol 2: HILIC-MS (Recommended for Trace Impurity Analysis)

Best for quantifying the unreacted 1,3-diaminopropane starting material.

Stationary Phase: Waters XBridge BEH Amide,

Reagents:

  • Buffer: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase A: 90:10 ACN:Buffer.

  • Mobile Phase B: 50:50 ACN:Buffer.

Workflow:

  • Equilibration: Column must be equilibrated for at least 20 column volumes due to the water layer formation mechanism in HILIC.

  • Injection: Sample must be dissolved in 90% ACN. Injection of aqueous samples will destroy peak shape.

  • Elution: Isocratic hold at 5% B for 2 mins, then gradient to 60% B over 10 mins.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate method based on the specific impurity profile required.

GStartStart: Purity Assessment ofAllyl (3-aminopropyl)carbamateCheckImpurityPrimary Impurity Concern?Start->CheckImpurityRoutePolarUnreacted Diamine(Highly Polar)CheckImpurity->RoutePolarRouteHydroBis-Alloc / Oligomers(Hydrophobic)CheckImpurity->RouteHydroRouteVolatileSolvents / VolatilesCheckImpurity->RouteVolatileMethodHILICMethod: HILIC-MS(Amide Column)RoutePolar->MethodHILICMethodRPMethod: IP-RP-HPLC(C18 + 0.1% TFA)RouteHydro->MethodRPMethodGCMethod: GC-FID(Direct Injection)RouteVolatile->MethodGCResult1Retains Polar AmineHigh SensitivityMethodHILIC->Result1Result2Robust QC MethodExcellent Peak ShapeMethodRP->Result2Result3Residual Solvent AnalysisMethodGC->Result3

Caption: Decision matrix for selecting the optimal chromatographic technique based on the specific impurity profile of the synthesis batch.

Troubleshooting & Validation (Self-Validating Systems)

To ensure Trustworthiness in your data, implement these system suitability tests (SST):

  • The "Blank" Injection Test:

    • Inject the blank diluent (10% ACN/0.1% TFA).

    • Why? TFA can accumulate on the column and elute as "ghost peaks" during the gradient. Verify that no peaks exist at the retention time of the carbamate.

  • The "Carryover" Challenge:

    • Inject a high concentration sample (2 mg/mL) followed immediately by a blank.

    • Requirement: The analyte peak in the blank must be < 0.1% of the previous injection. Amine analytes are notorious for sticking to stainless steel flow paths.

  • The "pH Stress" Test (Robustness):

    • For the RP-HPLC method, prepare mobile phases with ±0.02% TFA concentration.

    • Why? Small changes in ion-pairing agent concentration can drastically shift the retention time (

      
      ) of the amine. A robust method should show 
      
      
      .

References

  • BenchChem. Analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. (Proxy for Alloc-analog).

  • Waters Corporation. HILIC Separation of Carbohydrates and Polar Amines using BEH Amide Particle Technology.

  • Agilent Technologies. The Determination of N-Methylcarbamate Pesticides by HPLC (EPA Method 531.1). (Demonstrates post-column derivatization principles).

  • SIELC Technologies. Separation of Allyl Carbamate on Newcrom R1 HPLC column.

  • PubChem. Allyl 3-aminopropanoate and related carbamate structures. [2]

Safety Operating Guide

Allyl (3-aminopropyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directives

Allyl (3-aminopropyl)carbamate (often supplied as the hydrochloride salt, CAS: 1049721-72-3) is a bifunctional linker used in bioconjugation and PROTAC synthesis. It combines a reactive primary amine with a polymerizable allyl carbamate group.

CRITICAL DISPOSAL RULE: DO NOT dispose of this compound down the drain. DO NOT mix with strong oxidizers (e.g., peroxides, nitric acid) due to the allyl group's reactivity. DO NOT mix with strong acids or bases without verifying thermal stability.

Disposal Classification:

  • RCRA Status (USA): Not explicitly listed (P or U list), but must be characterized as Ignitable (D001) (if liquid/free base) and Corrosive (D002) (due to amine functionality) or Toxic based on characteristic properties.

  • Recommended Method: High-temperature incineration at a licensed hazardous waste facility.

Chemical Profile & Hazard Identification

Understanding the molecular behavior of this compound is the foundation of safe disposal.

PropertyDescriptionImplications for Disposal
Structure Allyl-O-CO-NH-(CH2)3-NH2Contains Allyl (polymerizable), Carbamate (hydrolyzable), and Primary Amine (basic/reactive).
CAS Number 1049721-72-3 (HCl salt)Use this identifier for waste manifests.
Physical State Solid (HCl salt) or Viscous Liquid (Free Base)Solids require double-bagging; liquids require secondary containment.
Hazards Corrosive (Skin/Eye), Toxic, Flammable Requires chemically resistant PPE (Nitrile/Neoprene) and segregation from oxidizers.
Reactivity Air/Moisture SensitiveStore waste in tightly sealed containers; minimize headspace.[1][2][3][4]

Senior Scientist Insight: The allyl group (-CH2-CH=CH2) is prone to radical polymerization if exposed to initiators (peroxides) or heat. The carbamate linkage is stable but can decompose to toxic amines or CO2 under strong acidic/basic conditions. Always treat this waste as a "High Hazard Organic."

Chemical Segregation Logic

Proper segregation prevents accidental reactions in the waste stream.

SegregationLogic cluster_0 Incompatible Streams Compound Allyl (3-aminopropyl)carbamate (Waste) Reaction1 Violent Polymerization (Fire/Explosion Risk) Compound->Reaction1 DO NOT MIX Reaction2 Exothermic Neutralization (Heat Generation) Compound->Reaction2 Caution Reaction3 Hydrolysis/Decomposition (Toxic Fumes) Compound->Reaction3 Avoid Safe Compatible Stream: Non-Halogenated Organics Compound->Safe PREFERRED Oxidizers Strong Oxidizers (Peroxides, Nitric Acid) Oxidizers->Reaction1 Acids Strong Acids (HCl, H2SO4) Acids->Reaction2 Bases Strong Bases (NaOH, KOH) Bases->Reaction3 Halogens Halogenated Solvents (DCM, Chloroform)

Figure 1: Chemical segregation logic. The primary risk is uncontrolled polymerization with oxidizers or exothermic reaction with acids.

Step-by-Step Disposal Protocols

Scenario A: Pure Substance (Expired or Unused)

Applies to: Old reagent bottles, degraded solids.

  • Do Not Open/Empty: Keep the substance in its original manufacturer container if possible.

  • Secondary Containment: Place the original container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential leaks or external contamination.

  • Labeling: Apply a hazardous waste label.

    • Chemical Name: Allyl (3-aminopropyl)carbamate.[5][6]

    • Hazards: Corrosive, Toxic.[2][7]

  • Storage: Store in the "Solid Organic Waste" area, away from oxidizers, until pickup.

Scenario B: Reaction Mixtures (Liquid Waste)

Applies to: Mother liquors, rotovap condensates containing the linker.

  • Characterize Solvent: Identify the primary solvent (e.g., DMF, DMSO, Methanol).

  • Select Container: Use a dedicated HDPE or Amber Glass waste carboy.

    • Note: Avoid metal containers if the mixture is acidic (corrosion risk).

  • Segregation: Ensure the carboy is designated for "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were used).

  • pH Check: If the waste stream is highly acidic or basic, neutralize to pH 5–9 before adding to the main carboy to prevent heat generation, provided this does not cause precipitation or polymerization.

    • Self-Validation: Test a small aliquot (1-2 mL) for compatibility with the waste container contents before pouring the full volume.

Scenario C: Contaminated Solids

Applies to: Syringes, gloves, paper towels, weigh boats.

  • Gross Contamination: If items are heavily soaked, treat as "Debris contaminated with Acutely Toxic Material."

  • Packaging: Place in a wide-mouth HDPE jar or a double-lined hazardous waste bag.

  • Sharps: Contaminated needles must go into a rigid Sharps Container , labeled as chemically contaminated.

Spill Response Protocol (Small Scale < 50 mL/g)

PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat. Use a respirator if outside a fume hood.

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Ventilate: Ensure fume hoods are running; open windows if safe.

  • Contain:

    • Liquid: Encircle the spill with absorbent socks or pillows. Cover with an inert absorbent (Vermiculite or Dry Sand). DO NOT use paper towels (increases flammability surface area).

    • Solid: Cover with wet paper towels (water-dampened) to prevent dust generation, then scoop.

  • Collect: Scoop the absorbed material into a hazardous waste bag or jar.

  • Clean: Wipe the surface with a mild soap/water solution. Collect these wipes as hazardous waste.

  • Report: Notify your EHS officer immediately.

Regulatory & Compliance Data

RegulationClassificationRequirement
US EPA (RCRA) Characteristic WasteD001 (Ignitable), D002 (Corrosive). Dispose via permitted TSDF (Treatment, Storage, and Disposal Facility).
DOT (Transport) Hazardous MaterialUN 3259 (Amines, solid, corrosive, n.o.s.) or UN 2920 (Corrosive liquid, flammable, n.o.s.). Check SDS for specific UN assignment.
EU CLP/REACH SVHC / HazardousMust be incinerated. Do not discharge to water courses (H411/H412).

Decision Matrix: Disposal Workflow

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Debris) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Pure Pure Chemical? Solid->Pure SolventCheck Halogenated Solvent? Liquid->SolventCheck Yes Yes Pure->Yes No No Pure->No Contam Contaminated Debris? SolidBin Hazardous Solid Waste Bin (Double Lined) Contam->SolidBin OrigContainer Leave in Original Container Double Bag SolventCheck->Yes SolventCheck->No HaloBin Halogenated Waste Carboy NonHaloBin Non-Halogenated Waste Carboy Yes->OrigContainer Yes->HaloBin No->Contam No->NonHaloBin

Figure 2: Operational decision tree for waste classification.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Allyl (3-aminopropyl)carbamate hydrochloride. Retrieved from

  • PubChem. (2024). Compound Summary: Allyl carbamate derivatives. National Library of Medicine. Retrieved from

  • Fisher Scientific. (2024). N-Alloc-1,3-propanediamine Safety Data Sheet. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes (D001, D002). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4] Hazard Communication Standard: Corrosive and Toxic Substances. Retrieved from

Sources

Personal protective equipment for handling Allyl (3-aminopropyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Risk Logic

Allyl (3-aminopropyl)carbamate (often referred to as Alloc-1,3-diaminopropane) presents a dual-hazard profile that requires a specific safety strategy beyond standard organic handling. Its structure combines a reactive allyl carbamate protecting group with a free primary amine .

To ensure safety, we must manage the risks associated with both moieties:[1][2]

MoietyHazard ClassPhysiological Mechanism
Primary Amine (

)
Corrosive / Caustic High pKa (~10-11) leads to saponification of skin lipids and potential chemical burns. Vapors are lachrymatory and damaging to mucous membranes.[3]
Allyl Group Toxic / Reactive Allyl derivatives can exhibit alkylating properties. While the carbamate stabilizes this, metabolic activation or hydrolysis can release allyl alcohol/amines (toxic).
Carbamate Sensitizer Potential for dermal sensitization upon repeated exposure (allergic dermatitis).

Operational Assumption: Treat this compound as a Corrosive Liquid/Solid and a Potential Sensitizer . If the substance is the Hydrochloride salt (solid), inhalation risk is lower but contact risk remains. If Free Base (oil/liquid), volatility and permeation risks are elevated.

PPE Specifications (The Barrier Matrix)

Do not rely on standard latex or thin nitrile gloves. The amine functionality facilitates permeation through weak polymers.

Personal Protective Equipment Table[5]
Body ZonePPE RequirementTechnical Justification
Hand Protection (Primary)Double Nitrile (High-Density) (Outer: 8 mil, Inner: 4 mil)Standard 4 mil nitrile degrades quickly against concentrated amines. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer layer upon contamination.
Hand Protection (High Risk)Laminate Film (Silver Shield) Mandatory if handling >10 mL of free base liquid or during spill cleanup. Amines cannot permeate laminate film.
Ocular Chemical Splash Goggles Safety glasses are insufficient. Vapors or micro-droplets can bypass side shields. Goggles form a vapor seal.
Respiratory Fume Hood (Engineering Control) Primary Defense. All handling must occur within a certified hood operating at 100 fpm face velocity.
Dermal/Body Lab Coat + Chemical Apron A standard cotton lab coat absorbs liquids. A butyl or neoprene apron prevents saturation of clothing during dispensing.

Operational Workflow & Protocol

A. Visualization: Safety Logic Flow

The following diagram outlines the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid (HCl Salt) Dust Hazard CheckState->Solid If Powder Liquid Liquid (Free Base) Vapor/Splash Hazard CheckState->Liquid If Oil Prep PPE Donning (Double Nitrile + Goggles) Solid->Prep Liquid->Prep Weighing Weighing/Dispensing (In Fume Hood) Prep->Weighing Solubilization Solubilization (Exothermic Check) Weighing->Solubilization Waste Waste Segregation (Basic Organic) Solubilization->Waste Post-Exp

Caption: Operational logic flow distinguishing risk mitigation strategies based on the physical state (Salt vs. Free Base) of the reagent.

B. Step-by-Step Handling Protocol
Step 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure fume hood sash is at the working height and the flow monitor reads "Normal."

  • Quenching Bath: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby. This acts as an immediate neutralization station for contaminated wipes or minor drips (converts volatile amine to non-volatile salt).

Step 2: Weighing and Dispensing
  • If Solid (HCl Salt):

    • Use an anti-static gun if available; amine salts can be sticky/hygroscopic.

    • Weigh into a tared vial inside the hood. Do not transport open containers across the lab.

  • If Liquid (Free Base):

    • Never pour. Use a glass syringe or positive-displacement pipette.

    • Technique: Draw liquid slowly to prevent aerosolization. Wipe the syringe tip with a Kimwipe before transferring to the reaction vessel.

    • Place the used Kimwipe immediately into the solid waste container (do not leave on bench).

Step 3: Solubilization & Reaction
  • Solvent Choice: Dissolve in DCM, DMF, or Methanol.

  • Exotherm Watch: Amines are basic.[4] If reacting with acid chlorides or anhydrides, expect a rapid exotherm. Add the electrophile dropwise at 0°C.

  • Sealing: If heating is required, use a pressure-rated vessel (pressure tube) behind a blast shield, as allyl carbamates can decompose at high temperatures (>150°C).

Emergency & Disposal Plan

Spill Management
  • Minor Spill (<5 mL):

    • Cover with vermiculite or chem-sorb pads .

    • Spray lightly with dilute acetic acid to neutralize vapors.

    • Scoop into a sealed bag labeled "Hazardous Waste: Corrosive/Toxic."

  • Skin Contact:

    • Immediate Flush: Rinse with water for 15 minutes.[5][6][7]

    • Do NOT use vinegar on skin: While good for surfaces, neutralizing burns on tissue can cause additional heat injury. Use water only.

Waste Disposal[2][4][7][8][9][10]
  • Segregation: Do NOT mix with acidic waste streams (risk of heat/spattering).[3][8]

  • Labeling: Tag as "Basic Organic Waste" with constituents: "Allyl (3-aminopropyl)carbamate, [Solvent Name]".

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if corrosion is a concern.[3][6]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 1,3-Diaminopropane (Backbone Hazard Reference).[2] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.